Product packaging for Epithienamycin C(Cat. No.:CAS No. 63599-16-6)

Epithienamycin C

Cat. No.: B1247407
CAS No.: 63599-16-6
M. Wt: 314.36 g/mol
InChI Key: VUDXUIMGYZQRKK-SKWCMTHISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epithienamycin C is a member of carbapenems.
This compound has been reported in Streptomyces olivaceus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O5S B1247407 Epithienamycin C CAS No. 63599-16-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63599-16-6

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

(5R,6S)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10+/m0/s1

InChI Key

VUDXUIMGYZQRKK-SKWCMTHISA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Epithienamycin C from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin C belongs to the epithienamycin family, a group of carbapenem antibiotics naturally produced by actinomycetes. These compounds are structurally related to thienamycin, the first discovered carbapenem. Epithienamycins, including this compound, are produced by strains of Streptomyces, notably Streptomyces flavogriseus and Streptomyces cattleya.[1] Like other β-lactam antibiotics, their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal activity against a broad spectrum of bacteria. This guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols and presenting available data.

Discovery of the Epithienamycin Family

The epithienamycins were first reported as novel β-lactam antibiotics structurally related to N-acetylthienamycin. Initial screenings identified forty-three isolates of Streptomyces flavogriseus capable of producing members of this family. Subsequent research led to the isolation and characterization of six major epithienamycin components from the fermentation broth of Streptomyces flavogriseus MB 4638.[1] The individual components, including this compound, were found to differ from each other and from thienamycin in terms of chemical modifications and stereoisomerism.[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the fermentation, extraction, and purification of the epithienamycin family of antibiotics, including this compound. These protocols are based on established methods for carbapenem production from Streptomyces.

Fermentation of Streptomyces flavogriseus

The production of epithienamycins is achieved through submerged fermentation of Streptomyces flavogriseus. The fermentation conditions can be manipulated to enrich for specific members of the epithienamycin family.

Inoculum Development:

  • A vegetative inoculum is initiated by transferring spores of S. flavogriseus to a seed medium.

  • The seed culture is incubated on a rotary shaker to ensure adequate aeration and growth.

Production Fermentation:

  • The production medium is inoculated with the seed culture. A typical production medium for carbapenem antibiotics from Streptomyces includes a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

  • The fermentation is carried out in large-scale fermenters with controlled temperature, pH, and dissolved oxygen levels.

  • The production of epithienamycins is monitored over time using bioassays or chromatographic methods.

Extraction and Purification of this compound

The isolation of individual epithienamycin components from the fermentation broth is a multi-step process involving various chromatographic techniques.[1]

Initial Extraction:

  • The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • The clarified broth, containing the epithienamycins, is then subjected to initial purification steps.

Chromatographic Purification: A sequential chromatographic process is employed to isolate and purify the individual epithienamycin components.[1]

  • Anion Exchange Chromatography: The clarified broth is first passed through an anion exchange resin, such as Dowex 1, to capture the acidic epithienamycin compounds.

  • Adsorption Chromatography: The eluate from the ion exchange column is then applied to a hydrophobic adsorbent resin, like Amberlite XAD-2.[1] This step helps in desalting and concentrating the antibiotics.

  • Size Exclusion Chromatography: Final purification is achieved using a size exclusion gel, such as Bio-Gel P-2, which separates the epithienamycin components based on their molecular size.[1]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present generalized data for the epithienamycin family and related carbapenems.

Table 1: General Characteristics of Epithienamycins

PropertyDescriptionReference
Producing OrganismStreptomyces flavogriseus, Streptomyces cattleya[1]
Chemical ClassCarbapenem Antibiotics[1]
Core StructureCarbapenem ring system[1]
Structural RelationshipRelated to N-acetylthienamycin
Number of Major ComponentsAt least six[1]

Table 2: Spectroscopic Data for Carbapenem Antibiotics (Representative)

Spectroscopic TechniqueCharacteristic Data
Ultraviolet (UV) AbsorptionMaxima around 290-310 nm
Proton Nuclear Magnetic Resonance (¹H NMR)Signals corresponding to the carbapenem core and side chains
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)Resonances indicative of the carbapenem skeleton and substituents
Mass Spectrometry (MS)Molecular ion peaks corresponding to the specific epithienamycin component

Visualizations

Experimental Workflow for Epithienamycin Isolation

The following diagram illustrates the general workflow for the isolation and purification of epithienamycins from the fermentation broth of Streptomyces flavogriseus.

experimental_workflow fermentation Streptomyces flavogriseus Fermentation harvest Harvest and Clarification (Centrifugation/Filtration) fermentation->harvest Culture Broth ion_exchange Anion Exchange Chromatography (Dowex 1) harvest->ion_exchange Clarified Broth adsorption Adsorption Chromatography (Amberlite XAD-2) ion_exchange->adsorption Anionic Fraction size_exclusion Size Exclusion Chromatography (Bio-Gel P-2) adsorption->size_exclusion Desalted & Concentrated Fraction pure_epithienamycins Purified Epithienamycin Components (A, B, C, etc.) size_exclusion->pure_epithienamycins Separated Components

Caption: Generalized workflow for the isolation of epithienamycins.

Biosynthetic Relationship of Epithienamycins

While a specific biosynthetic pathway for this compound is not detailed in the available literature, it is understood to be derived from the general thienamycin biosynthetic pathway. The various epithienamycins are likely the result of modifications to the thienamycin core or stereochemical variations.

biosynthetic_relationship precursors Primary Metabolites (e.g., Acetate, Amino Acids) thienamycin_pathway Thienamycin Biosynthetic Pathway precursors->thienamycin_pathway thienamycin_core Thienamycin Core Structure thienamycin_pathway->thienamycin_core modifications Post-synthesis Modifications & Stereochemical Variations thienamycin_core->modifications epithienamycins Epithienamycin Family (A, B, C, etc.) modifications->epithienamycins

References

The Biosynthesis of Epithienamycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithienamycin C, a member of the carbapenem class of β-lactam antibiotics, is a potent inhibitor of bacterial cell wall synthesis. Produced by the bacterium Streptomyces flavogriseus, it shares a close structural relationship with the well-characterized antibiotic thienamycin. This technical guide provides a detailed examination of the biosynthetic pathway of this compound, drawing heavily on the extensively studied thienamycin pathway from Streptomyces cattleya as a foundational model. This document outlines the key enzymatic steps, the genetic basis for the pathway, and proposes a model for the formation of the characteristic side chains. Furthermore, it includes hypothetical experimental protocols and data representations to guide future research and drug development efforts in this area.

Introduction

Carbapenems are a critically important class of β-lactam antibiotics renowned for their broad spectrum of activity and resistance to many β-lactamases.[1] Thienamycin, isolated from Streptomyces cattleya, was the first discovered member of this family and has been a cornerstone for the development of modern carbapenems.[1][2] The epithienamycins, including this compound, are a group of related carbapenems produced by Streptomyces flavogriseus.[3] They are structurally analogous to N-acetylthienamycin, suggesting a closely related biosynthetic origin.[3] Understanding the biosynthesis of these complex natural products is paramount for efforts in biosynthetic engineering to generate novel carbapenem antibiotics with improved properties.

This guide will delineate the biosynthetic pathway, starting from primary metabolites to the final complex structure of this compound.

The Thienamycin Biosynthetic Gene Cluster: A Homologous Model

The biosynthesis of thienamycin is orchestrated by a dedicated gene cluster, designated thn, in S. cattleya.[4] This cluster, spanning approximately 25.4 kb, contains 22 open reading frames (thnA to thnV) that encode the enzymes, regulatory proteins, and transport systems necessary for thienamycin production and self-resistance.[5] Given the structural similarity, it is highly probable that a homologous gene cluster exists in S. flavogriseus for epithienamycin biosynthesis.

Table 1: Key Genes in the Thienamycin Biosynthetic Cluster and Their Putative Functions

GeneProposed FunctionHomologs in Other Carbapenem Clusters
thnEβ-lactam synthetase (forms carbapenam ring)CarB
thnMβ-lactam synthetase partner proteinCarA
thnKRadical SAM methyltransferase (C-6 side chain)-
thnLRadical SAM enzyme-
thnPRadical SAM enzyme-
thnGα-ketoglutarate-dependent oxygenase-
thnQα-ketoglutarate-dependent oxygenase-
thnRNudix hydrolase (CoA side chain processing)-
thnHHydrolase (CoA side chain processing)-
thnTHydrolase (CoA side chain processing)-
thnFN-acetyltransferase-
thnILysR-type transcriptional regulator-
thnSMetallo-β-lactamase (self-resistance)-

The Biosynthetic Pathway of the Carbapenem Core

The formation of the carbapenem core is a conserved process in this class of antibiotics. The pathway commences with the condensation of precursors derived from primary metabolism.

Formation of the Carbapenam Ring

The initial steps involve the formation of the bicyclic carbapenam ring system. In the thienamycin pathway, the enzymes ThnE and ThnM, which are homologous to CarB and CarA in the simple carbapenem pathway, are responsible for the ATP-dependent condensation of precursors to form the (3S, 5S)-carbapenam structure.[6] It is proposed that glutamate provides the five-membered pyrroline ring, while acetate contributes to the β-lactam ring carbons.[7]

carbapenam_formation Glutamate Glutamate Carbapenam_precursor Carbapenam Precursor Glutamate->Carbapenam_precursor Acetate Acetate Acetate->Carbapenam_precursor Carbapenam (3S, 5S)-Carbapenam Carbapenam_precursor->Carbapenam ThnE, ThnM (putative)

Caption: Formation of the (3S, 5S)-Carbapenam core.

Modification of the C-6 Side Chain

A key feature of thienamycin and its derivatives is the hydroxyethyl side chain at the C-6 position. Early labeling studies indicated that the two carbons of this side chain are derived from methionine via S-adenosylmethionine (SAM)-dependent methylation events.[7] The enzyme ThnK, a radical SAM methylase, is believed to catalyze the consecutive methylation to form the ethyl group.[6] Subsequent hydroxylation would then yield the final C-6 side chain. The stereochemistry at this position is a critical determinant of biological activity.

Biosynthesis of the C-2 Side Chain: A General Mechanism

The C-2 side chain is a crucial determinant of the specific properties of different carbapenems. In thienamycin, this is a cysteaminyl group, which is N-acetylated in N-acetylthienamycin. The epithienamycins also possess an N-acetylated side chain.[3]

From Coenzyme A to Cysteamine

Initial hypotheses suggested the direct incorporation of cysteine for the C-2 side chain. However, detailed enzymatic studies have revealed a more complex pathway involving the stepwise degradation of Coenzyme A (CoA).[7] This process is catalyzed by a cascade of three enzymes encoded within the thn cluster: ThnR, ThnH, and ThnT.[7]

  • ThnR (Nudix hydrolase): Cleaves CoA to 4'-phosphopantetheine.[7]

  • ThnH (Hydrolase): Removes the phosphate group from 4'-phosphopantetheine to yield pantetheine.[7]

  • ThnT (Hydrolase): Hydrolyzes the amide bond in pantetheine to release cysteamine.[7]

This CoA truncation cascade is proposed to be a general mechanism for the formation of the cysteaminyl side chain in this family of antibiotics.[7]

coa_truncation CoA Coenzyme A Phosphopantetheine 4'-Phosphopantetheine CoA->Phosphopantetheine ThnR Pantetheine Pantetheine Phosphopantetheine->Pantetheine ThnH Cysteamine Cysteamine Pantetheine->Cysteamine ThnT

Caption: Stepwise truncation of Coenzyme A to Cysteamine.

N-Acetylation of the Side Chain

The final step in the biosynthesis of N-acetylated carbapenems like N-acetylthienamycin and the epithienamycins is the acetylation of the primary amine of the cysteaminyl side chain. The enzyme ThnF, an N-acetyltransferase, has been shown to catalyze this reaction using acetyl-CoA as the acetyl donor.[7]

Proposed Biosynthetic Pathway of this compound

Based on the thienamycin model, the biosynthesis of this compound in S. flavogriseus is proposed to follow a homologous pathway. The key differences leading to the epithienamycin structures likely arise from variations in the stereochemistry of the carbapenem core or the side chains, which would be determined by the specific stereoselectivity of the biosynthetic enzymes in S. flavogriseus.

epithienamycin_c_biosynthesis cluster_core Core Biosynthesis cluster_c6_sidechain C-6 Side Chain Modification cluster_c2_sidechain C-2 Side Chain Biosynthesis Glutamate Glutamate Carbapenam_precursor Carbapenam Precursor Glutamate->Carbapenam_precursor Acetate Acetate Acetate->Carbapenam_precursor Carbapenam (3S, 5S)-Carbapenam Carbapenam_precursor->Carbapenam putative EpiE, EpiM Modified_Carbapenam C-6 Hydroxyethyl Carbapenam Carbapenam->Modified_Carbapenam SAM S-Adenosylmethionine SAM->Modified_Carbapenam putative EpiK (Methyltransferase) Thienamycin_intermediate Thienamycin-like Intermediate Modified_Carbapenam->Thienamycin_intermediate CoA Coenzyme A Cysteamine Cysteamine CoA->Cysteamine putative EpiR, EpiH, EpiT Cysteamine->Thienamycin_intermediate Attachment to C-2 N_acetyl_intermediate N-acetyl Intermediate Thienamycin_intermediate->N_acetyl_intermediate putative EpiF (N-acetyltransferase) Epithienamycin_C This compound N_acetyl_intermediate->Epithienamycin_C Final modifications/ stereochemistry Acetyl_CoA Acetyl-CoA Acetyl_CoA->N_acetyl_intermediate

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To fully characterize the this compound biosynthetic pathway, a series of experiments analogous to those used for thienamycin would be required.

Gene Cluster Identification and Mutational Analysis
  • Objective: To identify the epithienamycin biosynthetic gene cluster in S. flavogriseus and confirm the function of key genes.

  • Methodology:

    • Design degenerate PCR primers based on conserved regions of known carbapenem biosynthesis genes (e.g., thnE/carB).

    • Use these primers to amplify a fragment from S. flavogriseus genomic DNA.

    • Sequence the amplicon and use it as a probe to screen a S. flavogriseus genomic library to isolate the entire gene cluster.

    • Sequence and annotate the gene cluster.

    • Generate targeted gene knockouts of putative biosynthetic genes using homologous recombination.

    • Analyze the mutant strains by HPLC-MS to identify the loss of this compound production and the accumulation of biosynthetic intermediates.

In Vitro Enzymatic Assays
  • Objective: To biochemically characterize the function of individual enzymes in the pathway.

  • Methodology:

    • Clone the genes of interest (e.g., the putative epiF N-acetyltransferase) into an expression vector (e.g., pET series).

    • Express and purify the recombinant proteins from E. coli.

    • Synthesize or isolate the putative substrate (e.g., a thienamycin-like intermediate).

    • Perform in vitro enzyme assays with the purified enzyme, substrate, and necessary cofactors (e.g., acetyl-CoA).

    • Analyze the reaction products by HPLC-MS to confirm the enzymatic activity.

Quantitative Data

While specific quantitative data for the this compound pathway is not yet available, research in this area would aim to populate tables with the following types of information.

Table 2: Hypothetical Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
EpiF (putative)Thienamycin-like intermediate---
EpiF (putative)Acetyl-CoA---
EpiT (putative)Pantetheine---

Table 3: Hypothetical Production Titers in Fermentation

StrainGenotypeThis compound Titer (mg/L)
S. flavogriseusWild-type-
S. flavogriseus ΔepiIRegulator knockout-
S. flavogriseus OE-epiIRegulator overexpression-

Conclusion

The biosynthesis of this compound in Streptomyces flavogriseus is a complex process that likely mirrors the well-established thienamycin pathway in Streptomyces cattleya. This guide provides a comprehensive overview of the proposed pathway, highlighting the key enzymatic transformations from primary metabolites to the final antibiotic. The provided experimental frameworks and data structures offer a roadmap for future research to fully elucidate the specific nuances of this compound biosynthesis. A deeper understanding of this pathway will be instrumental in the development of novel carbapenem antibiotics through synthetic biology and metabolic engineering approaches, ultimately providing new tools in the fight against antibiotic resistance.

References

The Natural Genesis of Epithienamycins: A Technical Guide to Their Origins and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithienamycins are a family of naturally occurring carbapenem antibiotics produced by actinomycete bacteria. These potent antimicrobial agents are structurally related to thienamycin, the first discovered member of the carbapenem class. This technical guide provides an in-depth exploration of the natural product origins of epithienamycin antibiotics, focusing on their microbial producers, biosynthetic pathway, and methods for their isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic discovery and development.

Microbial Origins of Epithienamycin Antibiotics

Epithienamycin antibiotics are primarily produced by strains of the Gram-positive, soil-dwelling bacterium Streptomyces flavogriseus.[1] Fermentation of these microorganisms yields a mixture of epithienamycin congeners, which can be isolated and purified for further study and potential therapeutic applications. The production of these antibiotics is influenced by the specific fermentation conditions, which can be manipulated to enrich for certain members of the epithienamycin family.[1]

Biosynthesis of Epithienamycin Antibiotics

The biosynthesis of epithienamycins is closely related to that of thienamycin, which is produced by Streptomyces cattleya. The genetic blueprint for this intricate process is encoded within a dedicated gene cluster, and a highly similar, syntenic gene cluster has been identified in Streptomyces flavogriseus, strongly suggesting a conserved biosynthetic pathway. The key steps in the biosynthesis involve the formation of the carbapenam ring system and the subsequent attachment and modification of a side chain at the C-2 position.

The biosynthesis of the carbapenem core begins with precursors derived from primary metabolism. The side chain, a defining feature of these antibiotics, is derived from the intricate processing of coenzyme A. A series of enzymatic reactions are responsible for the step-wise construction of the final epithienamycin molecule.

Key Enzymes and their Functions in the Thienamycin Biosynthetic Pathway
GeneEnzymeFunction
thnECarboxymethylproline synthaseInvolved in the formation of the carbapenam ring.
thnMβ-lactam synthetaseCatalyzes the formation of the β-lactam ring.
thnRHydrolaseInitiates the processing of coenzyme A for the side chain.
thnHHydrolaseContinues the processing of the coenzyme A-derived intermediate.
thnTAmidaseCompletes the generation of the cysteaminyl side chain.
thnFN-acetyltransferaseResponsible for the N-acetylation of the side chain in some congeners.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the kinetic parameters for the enzyme ThnE, a key enzyme in the biosynthesis of the carbapenem ring. This data provides insight into the efficiency and substrate specificity of this crucial biocatalyst.

SubstrateK_M_ (mM)k_cat_ (s⁻¹)k_cat_/K_M_ (mM⁻¹s⁻¹)
Malonyl-CoA0.017 ± 0.0020.30 ± 0.0117.4 ± 2.1
Methylmalonyl-CoA0.203 ± 0.0080.05 ± 0.0010.26 ± 0.01

Experimental Protocols

Fermentation of Streptomyces flavogriseus for Epithienamycin Production

Note: Specific fermentation yields for epithienamycins are not widely reported in public literature. However, typical antibiotic yields from Streptomyces species in bioreactors can range from hundreds of milligrams to several grams per liter, depending on the strain and fermentation conditions. The following is a general protocol for the cultivation of Streptomyces flavogriseus for antibiotic production.

Materials:

  • Streptomyces flavogriseus culture

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a complex medium containing glucose, yeast extract, and mineral salts)

  • Shake flasks or a laboratory-scale bioreactor

  • Incubator shaker or bioreactor with temperature, pH, and dissolved oxygen control

Procedure:

  • Inoculate a seed culture of Streptomyces flavogriseus in the seed medium.

  • Incubate the seed culture at 28-30°C with agitation (e.g., 200 rpm) for 48-72 hours until good growth is observed.

  • Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

  • Incubate the production culture at 28-30°C with agitation. If using a bioreactor, maintain the pH between 6.8 and 7.2 and ensure adequate aeration to maintain a dissolved oxygen level above 20% saturation.

  • Monitor the fermentation over time (typically 5-7 days) by measuring cell growth (e.g., dry cell weight) and antibiotic production (e.g., by bioassay or HPLC).

  • Harvest the fermentation broth when antibiotic production reaches its maximum.

Isolation and Purification of Epithienamycin Antibiotics

The following is a representative protocol for the isolation and purification of carbapenem antibiotics from Streptomyces fermentation broth, adapted from methods used for thienamycin.

Materials:

  • Fermentation broth from Streptomyces flavogriseus

  • Centrifuge

  • Filtration apparatus (e.g., with a 0.45 µm filter)

  • Cation exchange resin (e.g., Dowex 50)

  • Anion exchange resin (e.g., Dowex 1)

  • Adsorbent resin (e.g., Amberlite XAD-2)

  • Size exclusion chromatography resin (e.g., Bio-Gel P2)

  • Appropriate buffers and elution solvents (e.g., water, dilute acids and bases, and aqueous organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Procedure:

  • Clarification of Broth: Remove the microbial cells and other solid materials from the fermentation broth by centrifugation followed by filtration to obtain a clear supernatant.

  • Initial Capture: Apply the clarified broth to a column packed with a cation exchange resin (e.g., Dowex 50) to capture the zwitterionic epithienamycin molecules.

  • Anion Exchange Chromatography: Elute the captured compounds and pass them through an anion exchange resin (e.g., Dowex 1) to remove acidic impurities.

  • Adsorption Chromatography: Further purify the antibiotic fraction by applying it to a column containing an adsorbent resin (e.g., Amberlite XAD-2). Elute the epithienamycins with a gradient of an aqueous organic solvent (e.g., methanol or isopropanol in water).

  • Size Exclusion Chromatography: For final polishing and desalting, subject the active fractions to size exclusion chromatography using a resin such as Bio-Gel P2.

  • Purity Assessment: Analyze the purity of the isolated epithienamycins at each stage using HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the epithienamycin antibiotics as a stable powder.

Visualizing the Biosynthetic Pathway and Experimental Workflow

Biosynthetic Pathway of Epithienamycins

Epithienamycin_Biosynthesis Glutamate Glutamate ThnE ThnE Glutamate->ThnE Acetate Acetate Acetate->ThnE Methionine Methionine CoenzymeA Coenzyme A ThnR ThnR CoenzymeA->ThnR Carbapenam_Ring Carbapenam Ring Intermediate ThnM ThnM Carbapenam_Ring->ThnM Cysteaminyl_Side_Chain Cysteaminyl Side Chain Epithienamycin_Core Epithienamycin Core Structure Cysteaminyl_Side_Chain->Epithienamycin_Core Side chain attachment ThnF ThnF Epithienamycin_Core->ThnF Tailoring_Enzymes Other Tailoring Enzymes Epithienamycin_Core->Tailoring_Enzymes Final_Epithienamycins Epithienamycins ThnE->Carbapenam_Ring ThnM->Epithienamycin_Core β-lactam ring formation ThnH ThnH ThnR->ThnH ThnT ThnT ThnH->ThnT ThnT->Cysteaminyl_Side_Chain ThnF->Final_Epithienamycins N-acetylation Tailoring_Enzymes->Final_Epithienamycins

Caption: Proposed biosynthetic pathway for Epithienamycin antibiotics.

Experimental Workflow for Isolation and Purification

Isolation_Workflow Start Fermentation Broth Centrifugation Centrifugation & Filtration Start->Centrifugation Clarified_Broth Clarified Broth Centrifugation->Clarified_Broth Cation_Exchange Cation Exchange (e.g., Dowex 50) Clarified_Broth->Cation_Exchange Anion_Exchange Anion Exchange (e.g., Dowex 1) Cation_Exchange->Anion_Exchange Adsorption_Chrom Adsorption Chromatography (e.g., Amberlite XAD-2) Anion_Exchange->Adsorption_Chrom Size_Exclusion Size Exclusion Chromatography (e.g., Bio-Gel P2) Adsorption_Chrom->Size_Exclusion HPLC_Analysis HPLC Analysis Size_Exclusion->HPLC_Analysis Lyophilization Lyophilization HPLC_Analysis->Lyophilization End Purified Epithienamycins Lyophilization->End

Caption: General workflow for the isolation of Epithienamycins.

Conclusion

The epithienamycin antibiotics represent a fascinating family of natural products with significant therapeutic potential. Understanding their microbial origins, the intricacies of their biosynthesis, and the methods for their isolation are critical for harnessing their full potential. This technical guide has provided a comprehensive overview of these aspects, offering valuable insights and practical protocols for researchers in the field of antibiotic drug discovery and development. Further research into the genetic regulation of the epithienamycin biosynthetic cluster and the enzymatic mechanisms involved will undoubtedly pave the way for the development of novel carbapenem antibiotics with improved efficacy and a broader spectrum of activity.

References

An In-depth Technical Guide to Epithienamycin C Producing Strains of Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithienamycins, a family of carbapenem antibiotics, are potent β-lactamase inhibitors with significant therapeutic potential. This technical guide provides a comprehensive overview of Epithienamycin C, focusing on the producing strains of Streptomyces, its biosynthesis, and the methodologies for its production, isolation, and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibiotics.

Introduction to this compound

This compound belongs to the epithienamycin family of carbapenem antibiotics produced by strains of Streptomyces flavogriseus.[1] These compounds are structurally related to thienamycin, a potent antibiotic produced by Streptomyces cattleya. The epithienamycins, including this compound, exhibit broad-spectrum antibacterial activity and are of significant interest due to their ability to inhibit β-lactamases, enzymes that confer bacterial resistance to many conventional β-lactam antibiotics. At least six distinct epithienamycin compounds have been isolated from Streptomyces flavogriseus, and fermentation conditions can be manipulated to favor the production of specific family members.[1]

Producing Microorganism: Streptomyces flavogriseus

The primary producer of the epithienamycin family, including this compound, is Streptomyces flavogriseus.[1] Streptomyces is a genus of Gram-positive bacteria known for its ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.

Table 1: Taxonomy of Streptomyces flavogriseus

Taxonomic RankClassification
DomainBacteria
PhylumActinomycetota
ClassActinomycetia
OrderKitasatosporales
FamilyStreptomycetaceae
GenusStreptomyces
SpeciesS. flavogriseus

Biosynthesis of this compound (Putative Pathway)

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is presumed to share significant homology with the well-characterized thienamycin biosynthetic pathway in Streptomyces cattleya. A putative pathway for this compound is proposed based on the known enzymatic steps in thienamycin biosynthesis. The key difference likely lies in the stereochemistry at specific carbon atoms, which is determined by the stereospecificity of the involved enzymes.

The biosynthesis of the carbapenem core is initiated from primary metabolites. The side chains are then attached and modified by a series of enzymatic reactions. A key finding in thienamycin biosynthesis is that the cysteaminyl side chain is derived from the stepwise enzymatic degradation of coenzyme A, not directly from cysteine.

Putative Key Enzymes in this compound Biosynthesis (based on thienamycin pathway homologs):

  • Carbapenem Core Formation: Homologs of ThnE and ThnM are likely responsible for the formation of the carbapenam ring structure.

  • Side Chain Attachment and Modification: A series of enzymes homologous to those in the thienamycin cluster are responsible for the attachment and modification of the side chain. This includes enzymes for thioether bond formation (ThnL homolog) and methylation (ThnK homolog).

  • Coenzyme A Degradation for Side Chain Precursor: Homologs of ThnR, ThnH, and ThnT are proposed to be involved in the degradation of coenzyme A to produce the cysteaminyl precursor for the side chain.

This compound Putative Biosynthetic Pathway cluster_precursors Primary Metabolites cluster_core Carbapenam Core Synthesis cluster_sidechain_precursor Side Chain Precursor Synthesis cluster_final_assembly Final Assembly and Modification Acetate Acetate Carbapenam Intermediate Carbapenam Intermediate Acetate->Carbapenam Intermediate ThnE, ThnM homologs Glutamate Glutamate Glutamate->Carbapenam Intermediate ThnE, ThnM homologs Methionine Methionine This compound This compound Methionine->this compound ThnK homolog (methylation) Coenzyme A Coenzyme A Cysteamine Cysteamine Coenzyme A->Cysteamine ThnR, ThnH, ThnT homologs Carbapenam Intermediate->this compound ThnL, ThnK, ThnP homologs Cysteamine->this compound ThnL homolog

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data on Production

Table 2: Factors Influencing this compound Production

FactorDescriptionPotential Impact on Yield
Strain Wild-type vs. genetically engineered S. flavogriseusHigh
Medium Composition Carbon source, nitrogen source, phosphate, trace elementsHigh
Fermentation Parameters pH, temperature, aeration, agitationHigh
Precursor Feeding Addition of biosynthetic precursorsMedium to High
In situ Product Removal Adsorption resins to remove product inhibitionMedium

Experimental Protocols

Fermentation of Streptomyces flavogriseus for this compound Production

This protocol is a general guideline and should be optimized for specific strains and equipment.

5.1.1. Media Preparation

  • Seed Medium (per liter):

    • Yeast Extract: 4 g

    • Malt Extract: 10 g

    • Glucose: 4 g

    • Adjust pH to 7.2 before sterilization.

  • Production Medium (per liter):

    • Soluble Starch: 20 g

    • Soybean Meal: 15 g

    • CaCO₃: 2 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • Trace element solution: 1 ml

    • Adjust pH to 7.0 before sterilization.

5.1.2. Inoculum Development

  • Inoculate a loopful of S. flavogriseus spores or mycelial fragments from a slant into 50 mL of seed medium in a 250 mL baffled flask.

  • Incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

5.1.3. Production Fermentation

  • Inoculate 2 L of production medium in a 5 L fermenter with 100 mL of the seed culture.

  • Maintain the temperature at 28°C.

  • Aerate the fermenter with sterile air at a rate of 1 vvm (volume of air per volume of medium per minute).

  • Agitate at 300-500 rpm to ensure adequate mixing and oxygen transfer.

  • Monitor the pH and maintain it around 7.0 using sterile acid or base.

  • Fermentation is typically carried out for 5-7 days.

Fermentation Workflow cluster_seed Inoculum Development cluster_production Production Stage Slant Culture Slant Culture Seed Flask Seed Culture (28°C, 220 rpm, 48-72h) Slant Culture->Seed Flask Inoculation Production Fermenter Production Fermentation (28°C, 1 vvm, 300-500 rpm, pH 7.0) Seed Flask->Production Fermenter Inoculation (5% v/v) Harvest Harvest Production Fermenter->Harvest 5-7 days

Caption: General workflow for the fermentation of S. flavogriseus.

Isolation and Purification of this compound

This protocol outlines a general strategy for the purification of carbapenem antibiotics from fermentation broth.

5.2.1. Biomass Removal

  • Harvest the fermentation broth.

  • Remove the mycelium by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) or microfiltration.

5.2.2. Initial Capture by Ion Exchange Chromatography

  • Adjust the pH of the clarified broth to 8.0.

  • Load the broth onto a column packed with a strong anion exchange resin (e.g., Dowex 1x2) pre-equilibrated with a suitable buffer at pH 8.0.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound epithienamycins with a descending pH gradient or an increasing salt gradient (e.g., 0-1 M NaCl).

5.2.3. Desalting and Concentration

  • Pool the active fractions from the ion exchange chromatography.

  • Desalt and concentrate the pooled fractions using a non-ionic adsorbent resin (e.g., Amberlite XAD-2) or by reverse osmosis.

  • For adsorbent resins, elute the epithienamycins with an organic solvent such as methanol or acetone.

5.2.4. Final Polishing by Gel Filtration and/or Preparative HPLC

  • Further purify the concentrated and desalted fraction by gel filtration chromatography (e.g., Sephadex G-10 or Bio-Gel P-2) to separate compounds based on size.

  • The final purification of this compound can be achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Workflow cluster_steps Purification Steps Fermentation Broth Fermentation Broth Clarified Broth Clarified Broth Fermentation Broth->Clarified Broth Centrifugation/ Filtration Crude Extract Crude Extract Clarified Broth->Crude Extract Ion Exchange Chromatography Concentrated &\nDesalted Fraction Concentrated & Desalted Fraction Crude Extract->Concentrated &\nDesalted Fraction Adsorbent Resin/ Reverse Osmosis Purified this compound Purified this compound Concentrated &\nDesalted Fraction->Purified this compound Gel Filtration/ Preparative HPLC

Caption: General workflow for the purification of this compound.

Structural Elucidation

The structure of purified this compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the carbapenem chromophore.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Conclusion

This compound and its related compounds represent a promising class of carbapenem antibiotics with the potential to address the growing challenge of antibiotic resistance. This technical guide has provided a comprehensive overview of the producing Streptomyces strains, a putative biosynthetic pathway, and general methodologies for production, isolation, and characterization. Further research focusing on strain improvement, fermentation optimization, and a deeper understanding of the biosynthetic pathway will be crucial for the successful development of this compound as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Epithienamycin C Fermentation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the fermentation and purification protocols for Epithienamycin C, a carbapenem antibiotic. The following sections detail the methodologies for producing and isolating this compound, drawing from established practices for related carbapenem antibiotics produced by Streptomyces species.

Fermentation Protocol for this compound Production

This compound is a secondary metabolite produced by strains of Streptomyces, notably Streptomyces flavogriseus and Streptomyces cattleya. The fermentation process requires careful control of nutritional and environmental parameters to maximize yield.

Microbial Strain and Inoculum Development
  • Production Strain: Streptomyces flavogriseus or Streptomyces cattleya.

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a suitable agar medium (e.g., Bennet's agar) with spores of the production strain. Incubate at 28-30°C for 7-10 days until sporulation is observed.

    • Aseptically transfer a loopful of spores into a seed flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

Production Medium

A complex production medium is required to support the growth of Streptomyces and the biosynthesis of this compound. The composition can be optimized for specific strains and fermentation conditions. A representative medium for carbapenem production by Streptomyces is detailed in Table 1. For thienamycin production by S. cattleya, a medium like R5A lacking sucrose has been used.[1]

Table 1: Example Production Medium Composition for this compound Fermentation

ComponentConcentration (g/L)Purpose
Soluble Starch20.0Carbon Source
Glucose10.0Carbon Source
Yeast Extract5.0Nitrogen and Growth Factor Source
Peptone5.0Nitrogen Source
Soybean Meal10.0Complex Nitrogen Source
K₂HPO₄1.0Phosphate Source & pH Buffering
MgSO₄·7H₂O0.5Source of Magnesium Ions
CaCO₃2.0pH Buffering
Trace Elements Solution1.0 mLProvides essential micronutrients

Note: The optimal concentrations of carbon and nitrogen sources should be determined empirically for the specific strain.

Fermentation Parameters

Successful fermentation is dependent on maintaining optimal physical and chemical parameters.

Table 2: Fermentation Parameters for this compound Production

ParameterRecommended Range/Value
Temperature25-30°C
pH6.5 - 7.5 (control with CaCO₃ or automated pH control)
Agitation200-300 rpm (in shake flasks)
Aeration0.5 - 1.5 vvm (in fermenters)
Inoculum Size5-10% (v/v)
Fermentation Time7-10 days

Fermentation Workflow

Fermentation_Workflow cluster_Inoculum Inoculum Development cluster_Production Production Stage cluster_Downstream Initial Processing spore Spore Stock agar Agar Plate (e.g., Bennet's) spore->agar Inoculate seed_flask Seed Flask (e.g., TSB) agar->seed_flask Inoculate prod_ferm Production Fermenter seed_flask->prod_ferm Inoculate (5-10%) harvest Harvest prod_ferm->harvest After 7-10 days centrifuge Centrifugation/ Filtration harvest->centrifuge Separate Biomass supernatant Crude Supernatant centrifuge->supernatant

Caption: Fermentation workflow for this compound production.

Purification Protocol for this compound

The purification of this compound from the fermentation broth involves a multi-step process to remove impurities and isolate the target compound.

Initial Capture and Concentration
  • Clarification: Remove microbial cells and other solid materials from the harvested fermentation broth by centrifugation or filtration to obtain the crude supernatant.

  • Adsorption Chromatography: Pass the clarified supernatant through a column packed with a non-ionic adsorbent resin, such as Amberlite XAD-2, to capture the carbapenem antibiotics.

  • Elution: Wash the column with water to remove salts and polar impurities. Elute the bound carbapenems with an organic solvent, such as methanol or acetone.

  • Concentration: Concentrate the eluate under reduced pressure to remove the organic solvent.

Ion-Exchange Chromatography

Ion-exchange chromatography is a key step in separating this compound from other charged molecules. For the epithienamycin family, anion exchange resins like Dowex 1 have been utilized.

  • Resin Selection: Use a strong or weak anion exchange resin (e.g., Dowex 1, DEAE-Sepharose).

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a suitable pH (e.g., pH 7.0-8.0).

  • Sample Loading: Adjust the pH of the concentrated extract to match the equilibration buffer and load it onto the column.

  • Elution: Elute the bound compounds using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) in the equilibration buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method, such as HPLC.

Gel Filtration Chromatography

Gel filtration or size-exclusion chromatography can be used to separate molecules based on their size. Resins like Biogel have been used for the purification of the epithienamycin family.

  • Resin Selection: Choose a gel filtration resin with an appropriate fractionation range (e.g., Bio-Gel P-2).

  • Equilibration: Equilibrate the column with a suitable buffer.

  • Sample Application: Apply the pooled and concentrated fractions from the ion-exchange step to the column.

  • Elution: Elute with the equilibration buffer and collect fractions.

Final Polishing by Reverse-Phase HPLC

High-performance liquid chromatography (HPLC) using a reverse-phase column is employed for the final purification of this compound.

Table 3: Example Reverse-Phase HPLC Parameters for this compound Purification

ParameterSpecification
Column C18 or Phenyl reverse-phase column (preparative scale)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient A linear gradient from 5% to 40% Mobile Phase B over 30-40 minutes
Flow Rate Dependent on column dimensions (e.g., 5-20 mL/min for preparative)
Detection UV at 280-310 nm

Purification Workflow

Purification_Workflow start Crude Supernatant adsorption Adsorption Chromatography (e.g., Amberlite XAD-2) start->adsorption ion_exchange Ion-Exchange Chromatography (e.g., Dowex 1) adsorption->ion_exchange Elute & Concentrate gel_filtration Gel Filtration (e.g., Bio-Gel) ion_exchange->gel_filtration Pool Fractions rphplc Reverse-Phase HPLC gel_filtration->rphplc Pool Fractions final_product Pure this compound rphplc->final_product

Caption: Multi-step purification workflow for this compound.

Biosynthetic Pathway Overview

The biosynthesis of this compound is closely related to that of thienamycin, another carbapenem produced by S. cattleya. The pathway involves the formation of the characteristic carbapenem ring structure from primary metabolites. The thienamycin biosynthetic gene cluster (thn) provides a model for understanding the enzymatic steps involved.[1][2][3]

Biosynthesis_Pathway cluster_precursors Primary Metabolites cluster_core_synthesis Carbapenem Core Synthesis cluster_tailoring Tailoring Steps acetate Acetate carboxymethylproline Carboxymethylproline Intermediate acetate->carboxymethylproline glutamate Glutamate glutamate->carboxymethylproline carbapenam Carbapenam Intermediate carboxymethylproline->carbapenam ThnE, ThnM carbapenem Carbapenem Core carbapenam->carbapenem ThnG hydroxyethyl Addition of Hydroxyethyl Side Chain carbapenem->hydroxyethyl ThnP cysteaminyl Addition of Cysteaminyl Side Chain hydroxyethyl->cysteaminyl ThnL final_product This compound cysteaminyl->final_product Final modifications

Caption: Simplified biosynthetic pathway for the carbapenem core of this compound.

Disclaimer: The provided protocols are intended as a general guide. Optimization of specific parameters will be necessary to achieve high yields of this compound depending on the producing strain and available equipment. All work should be conducted in accordance with standard laboratory safety procedures.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Epithienamycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antibacterial susceptibility testing of Epithienamycin C, a member of the epithienamycin family of β-lactam antibiotics. Due to the limited availability of specific quantitative data for this compound, representative data from the closely related and well-studied carbapenem antibiotic, thienamycin, and its derivative imipenem are presented. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to this compound

This compound belongs to the thienamycin class of carbapenem antibiotics, which are known for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Like other β-lactam antibiotics, their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[4] Thienamycins, including this compound, are potent and demonstrate stability against many β-lactamase enzymes that can inactivate other β-lactam antibiotics.[1][3][4]

Data Presentation: Representative Antibacterial Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of thienamycin and its derivative imipenem against a range of clinically relevant bacteria. This data is representative of the expected activity of this compound. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[5]

Table 1: In Vitro Activity of Thienamycin Against Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.015 - 0.50.030.06
Staphylococcus aureus (Methicillin-resistant)0.5 - >1281664
Streptococcus pneumoniae≤0.008 - 0.120.0150.03
Enterococcus faecalis0.06 - 412
Enterococcus faecium4 - >12832128

Table 2: In Vitro Activity of Thienamycin Against Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.03 - 0.50.060.12
Klebsiella pneumoniae0.03 - 10.120.25
Pseudomonas aeruginosa0.12 - 814
Acinetobacter baumannii0.06 - 40.52
Enterobacter cloacae0.06 - 20.251

Note: Data is compiled from various sources on thienamycin and imipenem and should be considered representative. Actual MIC values for this compound may vary.

Experimental Protocols

Detailed methodologies for key in vitro antibacterial susceptibility tests are provided below. These protocols are based on CLSI and EUCAST guidelines.[6][7][8]

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL. The choice of solvent should be based on the solubility of the compound and its compatibility with the test medium.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, and 0 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_inoculation Inoculation & Incubation cluster_results Results A Prepare this compound Stock Solution (1280 µg/mL) E Perform Serial Dilutions of this compound A->E B Prepare 0.5 McFarland Bacterial Suspension C Dilute Bacterial Suspension to 1x10^6 CFU/mL B->C F Inoculate wells with 50 µL Bacterial Suspension C->F D Dispense 50 µL CAMHB into 96-well plate D->E E->F G Incubate at 35°C for 16-20 hours F->G H Read and Record MIC values G->H

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar Dilution Method for MIC Determination

This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into the agar medium.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • For each concentration, add 1 part of the antibiotic dilution to 9 parts of molten Mueller-Hinton Agar (MHA) at 45-50°C.

    • Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot 1-2 µL of the standardized bacterial inoculum onto the surface of each agar plate, including the control plate.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Agar_Dilution_Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions of this compound A->B C Mix Dilutions with Molten Mueller-Hinton Agar B->C D Pour Agar Plates and Allow to Solidify C->D F Inoculate Agar Plates with Bacterial Suspension D->F E Prepare 0.5 McFarland Bacterial Suspension E->F G Incubate at 35°C for 16-20 hours F->G H Read and Record MIC values G->H

Caption: Workflow for Agar Dilution Susceptibility Testing.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.[9][10][11][12]

Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described previously.

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.

  • Application of Antibiotic Disks:

    • Aseptically place paper disks impregnated with a standardized concentration of this compound onto the inoculated agar surface.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints. Since breakpoints for this compound are not established, they would need to be determined through correlation with MIC data.

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound Impregnated Disks B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret Results (S, I, R) E->F

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Mechanism of Action Signaling Pathway

This compound, as a carbapenem, inhibits bacterial cell wall synthesis. The following diagram illustrates the general mechanism of action for β-lactam antibiotics.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Catalyzes cross-linking of CW_Precursors Cell Wall Precursors (Peptidoglycan monomers) CW_Precursors->PBP Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Weakened, leads to Epithienamycin_C This compound Epithienamycin_C->PBP Binds to and inactivates

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Thienamycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The thienamycin class of antibiotics, including their derivatives, represent a significant group of β-lactam antibiotics with a broad spectrum of activity. While in vivo efficacy data for Epithienamycin C specifically is not extensively available in published literature, this document provides a detailed overview of the in vivo efficacy and experimental protocols for a closely related and well-studied thienamycin derivative, N-formimidoyl thienamycin (also known as imipenem). The methodologies and data presentation formats described herein can serve as a valuable resource and template for designing and evaluating in vivo studies for other thienamycin analogs like this compound.

Data Presentation: In Vivo Efficacy of N-formimidoyl Thienamycin

The in vivo efficacy of N-formimidoyl thienamycin has been evaluated in murine models of systemic infection against a range of Gram-positive and Gram-negative bacteria. The 50% effective dose (ED50) was determined for each bacterial challenge. The results are summarized in the tables below.

Table 1: In Vivo Efficacy of N-formimidoyl Thienamycin against Gram-Positive Bacteria in Mice

Bacterial StrainInfection ModelTreatment RouteED50 (mg/kg)
Staphylococcus aureusSystemicSubcutaneous0.03
Streptococcus pyogenesSystemicSubcutaneous0.04
Streptococcus pneumoniaeSystemicSubcutaneous0.06

Data sourced from studies on N-formimidoyl thienamycin, a derivative of thienamycin.[2]

Table 2: In Vivo Efficacy of N-formimidoyl Thienamycin against Gram-Negative Bacteria in Mice

Bacterial StrainInfection ModelTreatment RouteED50 (mg/kg)
Escherichia coliSystemicSubcutaneous0.65
Klebsiella pneumoniaeSystemicSubcutaneous0.80
Pseudomonas aeruginosaSystemicSubcutaneous3.8
Serratia marcescensSystemicSubcutaneous1.2
Enterobacter cloacaeSystemicSubcutaneous0.95

Data sourced from studies on N-formimidoyl thienamycin, a derivative of thienamycin.[2]

Experimental Protocols

The following are detailed experimental protocols for conducting in vivo efficacy studies of thienamycin analogs in a murine systemic infection model.

1. Preparation of Bacterial Inoculum

  • Objective: To prepare a standardized bacterial suspension for inducing a systemic infection in mice.

  • Materials:

    • Target bacterial strain (e.g., S. aureus, E. coli)

    • Brain Heart Infusion (BHI) broth

    • 5% gastric mucin

    • Spectrophotometer

    • Sterile saline

  • Protocol:

    • Inoculate a single colony of the target bacterium into BHI broth.

    • Incubate the culture in a shaker at 37°C for 10 hours.

    • Harvest the bacterial cells by centrifugation.

    • Wash the cells with sterile saline and resuspend in fresh BHI broth.

    • Adjust the optical density of the bacterial suspension to a predetermined value that corresponds to the desired lethal dose (e.g., 3 to 100 LD50).

    • Dilute the final suspension in a 5% gastric mucin vehicle for intraperitoneal injection.

2. Murine Systemic Infection Model

  • Objective: To establish a systemic bacterial infection in mice to evaluate antibiotic efficacy.

  • Materials:

    • CD-1 Swiss mice

    • Prepared bacterial inoculum

    • Syringes and needles for injection

  • Protocol:

    • Acclimatize mice for at least 48 hours before the experiment.

    • Administer 0.5 mL of the prepared bacterial inoculum via the intraperitoneal route.

    • Monitor the animals for signs of infection.

3. Antibiotic Efficacy Testing

  • Objective: To determine the 50% effective dose (ED50) of the test antibiotic.

  • Materials:

    • Test antibiotic (e.g., N-formimidoyl thienamycin)

    • Sterile saline for dilution

    • Infected mice

  • Protocol:

    • Prepare serial dilutions of the test antibiotic in sterile saline.

    • Administer the antibiotic subcutaneously at various doses to different groups of infected mice.

    • A typical dosing regimen involves administration at 1 hour and 4 hours post-infection.

    • Include a control group that receives a placebo (saline).

    • Observe the mice for a period of 7 days and record mortality.

    • Calculate the ED50 using a suitable statistical method (e.g., probit analysis).

Visualizations

Experimental Workflow for In Vivo Efficacy Studies

G cluster_0 Preparation cluster_1 Infection cluster_2 Treatment cluster_3 Observation & Analysis A Bacterial Culture Preparation B Inoculum Standardization A->B C Animal Acclimatization D Intraperitoneal Injection of Bacteria C->D E Antibiotic Preparation & Dosing D->E F Control Group (Placebo) D->F G 7-Day Mortality Monitoring E->G F->G H ED50 Calculation G->H

Caption: Workflow for determining antibiotic efficacy in a murine systemic infection model.

Logical Relationship of Key Experimental Stages

G Inoculum Standardized Bacterial Inoculum Infection Systemic Infection in Mice Inoculum->Infection Induces Treatment Antibiotic Administration Infection->Treatment Is Treated With Outcome Survival/ Mortality Data Treatment->Outcome Leads To Efficacy Determination of ED50 Outcome->Efficacy Allows Calculation Of

Caption: Key stages in the in vivo evaluation of an antibiotic's efficacy.

References

Application Notes and Protocols: Epithienamycin C for Studying Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin C is a member of the carbapenem class of β-lactam antibiotics, naturally produced by Streptomyces flavogriseus.[1] Like other carbapenems, its primary mechanism of action is the inhibition of bacterial cell wall synthesis, making it a valuable tool for studying this essential pathway. Epithienamycins are structurally related to N-acetylthienamycin and demonstrate broad-spectrum antibacterial activity.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of bacterial cell wall biosynthesis.

Mechanism of Action

This compound, as a β-lactam antibiotic, targets and inactivates penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, the major component of the bacterial cell wall. The carbapenem structure, featuring a β-lactam ring fused to a five-membered ring with a carbon atom instead of sulfur, confers resistance to many bacterial β-lactamases.

The proposed mechanism of action for this compound involves the acylation of the serine residue at the active site of PBPs. This covalent modification is essentially irreversible and inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death. The parent compound, thienamycin, exhibits a high affinity for multiple PBPs in Escherichia coli, particularly PBP-1 and PBP-2 which are involved in cell elongation. It is highly probable that this compound shares this affinity for multiple PBP targets.

cluster_cell Bacterial Cell Epithienamycin_C This compound PBP Penicillin-Binding Proteins (PBPs) Epithienamycin_C->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Intact Cell Wall Peptidoglycan_Synthesis->Cell_Wall

Caption: Mechanism of Action of this compound.

Quantitative Data

For reference, the following table summarizes the MIC values for the closely related and well-characterized carbapenem, Imipenem . These values can serve as a general guide for designing experiments with this compound, although empirical determination of its specific activity is recommended.

Bacterial SpeciesStrainImipenem MIC (µg/mL)
Staphylococcus aureusMethicillin-Susceptible0.015 - 0.25
Staphylococcus aureusMethicillin-Resistant0.5 - >128
Escherichia coli-0.06 - 0.5
Pseudomonas aeruginosa-1 - 8
Enterococcus faecalis-0.5 - 4
Streptococcus pneumoniaePenicillin-Susceptible≤0.008 - 0.06
Streptococcus pneumoniaePenicillin-Resistant0.015 - 0.25
Bacteroides fragilis-≤0.03 - 0.25

Note: MIC values can vary significantly between different strains and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a concentration of 1 mg/mL. Further dilute in CAMHB to create a working stock solution.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound working stock in CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: MIC Determination Workflow.
Penicillin-Binding Protein (PBP) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs using a fluorescently labeled penicillin, such as Bocillin FL.

Materials:

  • This compound

  • Bacterial culture

  • Bocillin FL (fluorescent penicillin)

  • Lysis buffer

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel scanner

Procedure:

  • Bacterial Growth and Harvest: Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation.

  • Membrane Preparation: Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or French press). Isolate the membrane fraction by ultracentrifugation.

  • Competitive Binding: Incubate the membrane preparation with varying concentrations of this compound for a predetermined time to allow for binding to PBPs.

  • Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin FL to the reaction mixtures and incubate to label any PBPs not bound by this compound.

  • SDS-PAGE: Stop the reaction and separate the membrane proteins by SDS-PAGE.

  • Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The decrease in the fluorescence intensity of a specific PBP band with increasing concentrations of this compound indicates binding.

  • Data Analysis: Quantify the band intensities to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of Bocillin FL binding to a specific PBP.

Start Start Grow_Cells Grow and Harvest Bacterial Cells Start->Grow_Cells Prepare_Membranes Prepare Bacterial Membrane Fraction Grow_Cells->Prepare_Membranes Competitive_Binding Incubate Membranes with varying [this compound] Prepare_Membranes->Competitive_Binding Fluorescent_Labeling Add Bocillin FL to Label Unbound PBPs Competitive_Binding->Fluorescent_Labeling SDS_PAGE Separate Proteins by SDS-PAGE Fluorescent_Labeling->SDS_PAGE Fluorescence_Scan Visualize Labeled PBPs with Fluorescence Scanner SDS_PAGE->Fluorescence_Scan Analyze_Data Quantify Bands to Determine IC50 Fluorescence_Scan->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Epithienamycin C in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epithienamycin C, a member of the carbapenem class of β-lactam antibiotics, is a natural product of Streptomyces flavogriseus.[1] Like its well-known relative thienamycin, it possesses a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] The primary interest in this compound and other carbapenems in resistance research lies in their potent ability to inhibit bacterial β-lactamase enzymes.[3][4] These enzymes are the primary mechanism of resistance for many bacteria against common β-lactam antibiotics like penicillins and cephalosporins.[5][6] By inactivating β-lactamases, this compound can restore the efficacy of other β-lactam drugs, a critical strategy in combating multidrug-resistant pathogens.

These notes provide an overview of the mechanism of action, applications, and detailed protocols for utilizing this compound as a tool in antibiotic resistance research.

Mechanism of Action: Dual-Threat Activity

This compound exhibits a dual mechanism of action that makes it a potent agent against resistant bacteria:

  • Direct Antibacterial Activity: Like other β-lactam antibiotics, it inhibits bacterial cell wall synthesis by binding to and inactivating Penicillin-Binding Proteins (PBPs).[7][8] This disruption of the peptidoglycan layer leads to cell lysis and bacterial death. It preferentially binds to PBP-1 and PBP-2, which are associated with cell wall elongation.[8]

  • β-Lactamase Inhibition: The core application in resistance research is its function as a robust inhibitor of β-lactamase enzymes.[3] β-lactamases hydrolyze the amide bond in the β-lactam ring of susceptible antibiotics, rendering them useless.[5][9] this compound acts as a substrate for these enzymes, but it forms a stable, long-lived acyl-enzyme intermediate, effectively sequestering and inactivating the enzyme. This prevents the β-lactamase from destroying a co-administered, more susceptible β-lactam antibiotic.

G BL β-Lactamase Enzyme PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW Catalyzes PBP->CW EpiC This compound EpiC->BL Inhibits (Forms stable acyl-enzyme intermediate) BetaLactam Partner β-Lactam (e.g., Ampicillin) BetaLactam->BL Hydrolyzed & Inactivated BetaLactam->PBP Inhibits

Caption: Mechanism of this compound in overcoming β-lactamase mediated resistance.

Applications in Antibiotic Resistance Research

  • Synergy Studies: Evaluating the ability of this compound to potentiate the activity of other β-lactam antibiotics against resistant strains.

  • β-Lactamase Characterization: Using it as a reference inhibitor to classify and characterize newly discovered β-lactamase enzymes.

  • Structure-Activity Relationship (SAR) Studies: Serving as a scaffold for the synthesis of novel, more potent, or more stable carbapenem-based inhibitors.

  • Screening for Novel Inhibitors: Acting as a positive control in high-throughput screening assays designed to find new β-lactamase inhibitors.[10]

Quantitative Data Summary

The following tables summarize hypothetical but realistic quantitative data that would be generated in the described experiments.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainResistance MechanismMIC (µg/mL)
E. coli ATCC 25922Wild-Type (Susceptible)0.25
E. coli (TEM-1)Class A β-lactamase0.5
K. pneumoniae (SHV-5)ESBL Producer1.0
P. aeruginosa (AmpC)Class C β-lactamase2.0
E. cloacae (KPC-2)Carbapenemase Producer>32

Table 2: Synergy Testing - Fractional Inhibitory Concentration (FIC) Index

Partner Antibiotic: Piperacillin (PIP) FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference; > 4.0 = Antagonism

Bacterial StrainResistance MechanismMIC of PIP alone (µg/mL)MIC of PIP with Epi-C (0.5 µg/mL)FIC IndexResult
E. coli (TEM-1)Class A β-lactamase12880.31Synergy
K. pneumoniae (SHV-5)ESBL Producer256160.31Synergy
P. aeruginosa (AmpC)Class C β-lactamase6440.31Synergy

Table 3: β-Lactamase Inhibition Kinetics

Enzyme SourceClassKᵢ (nM)Inhibition Type
TEM-1 (E. coli)A50Progressive, Irreversible
AmpC (E. cloacae)C120Progressive, Slow Reversibility
KPC-2 (K. pneumoniae)A85Progressive, Irreversible
NDM-1 (E. coli)B (Metallo)>10,000No significant inhibition

Experimental Protocols

G start Start: Resistant Bacterial Isolate mic_test Protocol 1: Determine MIC of this compound start->mic_test bl_test Protocol 2: Confirm β-Lactamase Production start->bl_test synergy_test Protocol 3: Perform Synergy Testing (Checkerboard) mic_test->synergy_test bl_test->synergy_test kinetics_test Protocol 4: Purify Enzyme & Determine Inhibition Kinetics bl_test->kinetics_test data_analysis Data Analysis: Calculate FIC Index, Kᵢ values synergy_test->data_analysis kinetics_test->data_analysis end Conclusion: Characterize Inhibitory Potential data_analysis->end

Caption: Experimental workflow for evaluating this compound against resistant bacteria.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator (35-37°C)

Methodology:

  • Prepare Dilutions: Perform serial two-fold dilutions of this compound in MHB across the wells of a 96-well plate. Typical concentrations might range from 64 µg/mL to 0.06 µg/mL. Leave one well as a growth control (no drug) and one as a sterility control (no bacteria).

  • Inoculate: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 50 µL of this diluted inoculum to each well (except the sterility control), resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubate: Cover the plate and incubate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Protocol 2: β-Lactamase Production Testing (Chromogenic Method)

This is a rapid test to confirm if a bacterial isolate produces β-lactamase enzymes.[5][6]

Materials:

  • Nitrocefin disks or solution (a chromogenic cephalosporin)[5]

  • Sterile inoculating loop or applicator stick

  • Sterile deionized water

  • Petri dish or microscope slide

Methodology:

  • Prepare Disk: Place a Nitrocefin disk on a clean microscope slide or in a petri dish.

  • Moisten: Add one drop of sterile water to the disk to moisten it.

  • Inoculate: Using a sterile loop, pick several well-isolated colonies of the test organism and smear them onto the surface of the disk.

  • Observe: Observe for a color change. A rapid change from yellow to red/pink indicates the hydrolysis of Nitrocefin and confirms the presence of β-lactamase.[5][6] A positive result is typically seen within 5-15 minutes.

Protocol 3: Synergy Testing (Checkerboard Broth Microdilution)

This method assesses the combined effect of two antimicrobial agents.

Materials:

  • Same as Protocol 1, plus a second antimicrobial agent (e.g., Piperacillin).

Methodology:

  • Prepare Plates: In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis (columns) and the partner β-lactam along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate: Inoculate the plate with the standardized bacterial suspension as described in Protocol 1.

  • Incubate: Incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC_A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC_B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI): FICI = FIC_A + FIC_B.

    • Interpret the FICI as described in Table 2.

Protocol 4: β-Lactamase Inhibition Kinetics Assay

This protocol determines the inhibition constant (Kᵢ) of this compound against a purified β-lactamase enzyme.

Materials:

  • Purified β-lactamase enzyme

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Nitrocefin (or another suitable substrate) stock solution

  • This compound stock solution

Methodology:

  • Substrate Hydrolysis Baseline: In a cuvette, mix the buffer, a known concentration of Nitrocefin, and the purified enzyme. Measure the rate of hydrolysis by monitoring the increase in absorbance at the appropriate wavelength (e.g., 486 nm for Nitrocefin) over time. This provides the uninhibited reaction rate (V₀).

  • Inhibition Assay: Pre-incubate the enzyme with various concentrations of this compound for a set period (e.g., 10 minutes) at 25°C.

  • Initiate Reaction: Initiate the reaction by adding the Nitrocefin substrate to the enzyme-inhibitor mixture.

  • Measure Rate: Immediately measure the rate of hydrolysis (Vᵢ) as done in step 1.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. Use non-linear regression analysis with appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Kᵢ) and the mode of inhibition. For progressive inhibitors, more complex time-dependent analyses are required.[11]

References

Application Note & Protocol: Mass Spectrometry Analysis of Epithienamycin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epithienamycin C is a member of the carbapenem class of β-lactam antibiotics, closely related to thienamycin.[1][2][3] These antibiotics are of significant interest due to their broad-spectrum antibacterial activity.[2] Accurate and sensitive quantification of this compound is crucial for various stages of drug development, including discovery, pharmacokinetics, and quality control. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[4][5][6]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for two common matrices: fermentation broth and plasma.

1.1. Preparation from Fermentation Broth

This protocol is suitable for the quantification of this compound from bacterial culture supernatants, such as those from Streptomyces flavogriseus.[2]

  • Harvesting: Centrifuge the fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant.

  • Protein Precipitation: To 500 µL of the supernatant, add 1.5 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

1.2. Preparation from Plasma

This protocol is designed for the analysis of this compound in plasma samples, relevant for pharmacokinetic studies.

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a 1:1 (v/v) mixture of acetonitrile and methanol.[7] This is a common technique for precipitating proteins in biological samples.[7]

  • Internal Standard: The precipitation solvent should contain an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a related carbapenem) to improve quantitative accuracy.

  • Vortex and Centrifuge: Vortex the sample for 2 minutes, followed by centrifugation at 15,000 x g for 15 minutes at 4°C.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Final Filtration: Centrifuge at 15,000 x g for 5 minutes and transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography (LC) Method
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 2.1 × 150 mm, 3.5 µm) is a suitable choice for separating polar compounds like β-lactam antibiotics.[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 5 µL.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from matrix components.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955
Mass Spectrometry (MS) Method
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Two transitions are typically monitored for each analyte: one for quantification and one for confirmation.[7]

MRM Transitions for this compound:

The monoisotopic mass of this compound (C13H18N2O5S) is 314.09364 Da.[3] The precursor ion will be the protonated molecule [M+H]⁺ at m/z 315.1. Product ions would need to be determined experimentally by infusing a standard solution and performing a product ion scan. However, based on the structure, plausible product ions resulting from the fragmentation of the carbapenem core and side chains can be predicted.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound315.1Predicted 1Predicted 2To be optimized
Internal StandardTo be determinedTo be determinedTo be determinedTo be optimized

*Note: The optimal product ions and collision energies must be determined empirically.

Data Presentation

The following table summarizes the key quantitative parameters that should be established during method validation. The values provided are typical for LC-MS/MS assays for small molecule antibiotics.

ParameterTypical ValueDescription
Linearity (r²) > 0.99The correlation coefficient for the calibration curve.
Limit of Detection (LOD) 0.1 - 1 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Intra-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements on different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known concentration.[4]
Matrix Effect 80 - 120%The effect of co-eluting matrix components on the ionization of the analyte.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Fermentation Broth, Plasma) precipitation Protein Precipitation (Acetonitrile/Methanol) sample->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 filtration Supernatant Filtration (0.22 µm filter) centrifugation1->filtration lc_separation LC Separation (C18 Reversed-Phase) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Integration) ms_detection->quantification results Results Reporting quantification->results

Caption: Workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway (Logical Relationship Diagram)

logical_relationship cluster_method Analytical Method cluster_output Method Output analyte This compound in Matrix lcms LC-MS/MS System analyte->lcms Injection selectivity High Selectivity (MRM) lcms->selectivity sensitivity High Sensitivity (low ng/mL) lcms->sensitivity quant_data Quantitative Data (Concentration) selectivity->quant_data sensitivity->quant_data

Caption: Logical relationship of the analytical method and its outputs.

References

Troubleshooting & Optimization

"improving Epithienamycin C yield in fermentation cultures"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the fermentation of Epithienamycin C.

Frequently Asked Questions (FAQs)

Q1: What are Epithienamycins and which microorganisms produce them?

A1: Epithienamycins are a family of β-lactam antibiotics that are structurally related to thienamycin.[1][2][3] They are naturally produced by various strains of the bacterium Streptomyces flavogriseus.[1][3] The fermentation process can yield at least six distinct but related Epithienamycin compounds.[1][3]

Q2: What are the primary factors that influence the yield of this compound in fermentation?

A2: The final yield of this compound is a complex outcome influenced by several interrelated factors. These can be broadly categorized as:

  • Medium Composition: The type and concentration of carbon, nitrogen, and phosphate sources are critical.[4]

  • Physical Parameters: Fermentation conditions such as pH, temperature, aeration, and agitation speed significantly impact microbial growth and antibiotic production.[5][6]

  • Genetic Stability of the Strain: High-producing strains can lose their productivity over successive generations.

  • Regulatory Networks: The biosynthesis of secondary metabolites like antibiotics is tightly controlled by complex genetic regulatory networks within the producing organism.[7]

Q3: Why is my this compound yield inconsistent between batches?

A3: Inconsistency is often traced back to minor, unmonitored variations in experimental conditions. Key areas to investigate include the quality and preparation of the inoculum, slight deviations in media component concentrations, fluctuations in pH or temperature during the fermentation run, or issues with aeration and agitation.

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to suboptimal antibiotic yields.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low this compound production.

Caption: A logical workflow for diagnosing low this compound yield.

Problem 1: Consistently Low or No Yield

Possible Cause A: Suboptimal Medium Composition

The nutritional environment is fundamental for both microbial growth and secondary metabolite production.[8] An imbalance in carbon, nitrogen, or essential minerals can severely limit yield.

  • Solution:

    • Screen Key Components: Systematically evaluate different carbon and nitrogen sources. The "one-factor-at-a-time" (OFAT) method can be employed for initial screening.[6][8]

    • Optimize Ratios: The carbon-to-nitrogen (C/N) ratio is a critical parameter. Once effective sources are identified, their relative concentrations should be optimized.

    • Check Phosphate Levels: Phosphate is essential for nucleic acids and phospholipids but can be inhibitory at high concentrations.[6]

    • Precursor Supplementation: Consider adding biosynthetic precursors to the medium. For carbapenems like thienamycin, precursors include acetate, cysteine, and methionine.[2]

Illustrative Data on Media Component Screening

Carbon Source (10 g/L)Relative Yield (%)
Glucose65%
Glycerol100%
Soluble Starch85%
Lactose40%
Nitrogen Source (5 g/L)Relative Yield (%)
Peptone80%
Yeast Extract95%
Ammonium Sulfate100%
Sodium Nitrate50%

Possible Cause B: Incorrect Physical Parameters

Streptomyces metabolism is highly sensitive to environmental conditions.[5] Deviations from optimal pH, temperature, or dissolved oxygen (DO) can shift metabolism away from antibiotic production.

  • Solution:

    • Calibrate Probes: Ensure pH and DO probes are properly calibrated before each fermentation run.

    • Temperature Profiling: The optimal temperature for growth may not be the same as for production. A temperature shift strategy (e.g., 30°C for growth, then shifting to 28°C for production) can be effective.

    • Maintain Dissolved Oxygen: DO levels are critical. Adjust agitation and aeration rates to maintain a non-limiting DO level (typically >20% saturation).

Recommended Physical Parameter Ranges

ParameterRecommended Range
Temperature28 - 32°C
pH6.8 - 7.2
Dissolved Oxygen (DO)> 20% saturation
Agitation200 - 400 RPM (in lab-scale fermenters)
Problem 2: Yield Declines Over Time

Possible Cause: Genetic Instability of the Production Strain

High-producing industrial strains are often the result of extensive mutagenesis and selection, which can sometimes lead to instability. Repeated subculturing can result in the loss of productivity.

  • Solution:

    • Implement a Cell Banking System: A two-tiered Master Cell Bank (MCB) and Working Cell Bank (WCB) system is essential. Always initiate cultures from a thawed vial of the WCB.

    • Limit Subculturing: Avoid serial transfer of the culture from one flask to another for inoculum preparation. Go from the WCB to a seed flask, and then to the production fermenter.

    • Periodic Re-isolation: If yields have permanently dropped, perform serial dilutions and plate the culture to obtain single colonies. Screen these isolates for restored productivity.

Key Experimental Protocols & Methodologies

Protocol 1: Fermentation Optimization Workflow

A systematic approach is crucial for efficiently optimizing fermentation parameters.[6][8] This often involves moving from broad screening methods to fine-tuned statistical optimization.

Caption: A systematic workflow for fermentation process optimization.

Protocol 2: Quantification of this compound by HPLC

Accurate quantification is necessary to evaluate the impact of process changes. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing β-lactam antibiotics.[9][10]

1. Sample Preparation:

  • Withdraw 1 mL of fermentation broth.

  • Centrifuge at 10,000 x g for 10 minutes to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the initial mobile phase.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 295-310 nm.

  • Injection Volume: 10 µL.

Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.095%5%
15.050%50%
18.05%95%
20.05%95%
21.095%5%
25.095%5%

3. Quantification:

  • Prepare a standard curve using purified this compound of known concentrations.

  • Integrate the peak area corresponding to this compound in the samples.

  • Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

Biosynthetic Pathway Context

Understanding the biosynthetic origin of the molecule can guide media design strategies. Epithienamycins belong to the carbapenem class of antibiotics. The diagram below shows a simplified, hypothetical pathway highlighting the key building blocks that must be supplied through the fermentation medium.

Caption: Simplified carbapenem biosynthesis from primary metabolites.

References

"addressing Epithienamycin C stability issues in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Epithienamycin C Stability: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution. Given that this compound belongs to the carbapenem class of β-lactam antibiotics, it shares their characteristic instability in aqueous solutions.[1][2] This guide offers troubleshooting advice, frequently asked questions, and experimental protocols to mitigate degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing antibacterial activity?

A1: The loss of activity is likely due to the chemical degradation of the molecule. The core structure of this compound, like all carbapenems, contains a strained bicyclic β-lactam ring that is highly susceptible to hydrolysis.[2][3] This process opens the β-lactam ring, rendering the antibiotic inactive as it can no longer bind effectively to bacterial penicillin-binding proteins (PBPs) to inhibit cell wall synthesis.[4][5] Factors such as pH, temperature, buffer composition, and concentration can significantly influence the rate of this degradation.[1][2]

Q2: What is the primary mechanism of this compound degradation in solution?

A2: The primary degradation pathway is the hydrolysis of the amide bond in the β-lactam ring.[6] This reaction is catalyzed by hydronium or hydroxide ions, making the stability of this compound highly pH-dependent. The degradation process can be accelerated by inappropriate temperatures or the presence of certain buffer components that can act as nucleophiles.[2]

Q3: What is the optimal pH for storing this compound solutions?

A3: While specific data for this compound is limited, carbapenems generally exhibit their greatest stability in weakly acidic to neutral solutions, typically between pH 6.0 and 7.0. Thienamycin, a closely related parent compound, is known to be unstable in aqueous solutions and undergoes hydrolysis above pH 8.[3] It is critical to avoid alkaline conditions, as the rate of hydrolysis increases significantly at higher pH levels. For experimental purposes, preparing fresh solutions in a buffered system within this pH range is strongly recommended.

Q4: How does temperature affect the stability of this compound?

A4: Temperature is a critical factor. Like most chemical reactions, the degradation of carbapenems is accelerated at higher temperatures.[2][7] For short-term storage (a few hours), solutions should be kept on ice (0-4°C). For longer-term storage, freezing at -20°C or below is recommended, although freeze-thaw cycles should be avoided.[8] Studies on other β-lactams show a significant loss of potency over time even at 37°C.[9]

Q5: Can the choice of solvent or buffer impact stability?

A5: Absolutely. Buffers containing nucleophilic species can catalyze the degradation of the β-lactam ring. It is advisable to use non-nucleophilic buffers like phosphate or MES (2-(N-morpholino)ethanesulfonic acid). The stability of carbapenems can vary between diluents like 5% dextrose in water (D5W) and normal saline (NS).[10]

Troubleshooting Guide

Use this guide if you suspect degradation of your this compound solution.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in bioassay β-lactam ring hydrolysis1. Prepare a fresh solution immediately before use.2. Verify the pH of the buffer/media is between 6.0-7.0.3. Keep the solution on ice at all times.4. Analyze the solution via HPLC to quantify the concentration of the intact drug.
Change in solution color or appearance of precipitate Degradation and/or polymerization1. Discard the solution immediately. A change in appearance is a clear sign of significant chemical degradation.[10]2. Review solution preparation protocol; ensure pH and temperature are correct.3. Consider reducing the concentration, as high concentrations can sometimes accelerate degradation.[11]
Inconsistent experimental results Variable degradation rates between experiments1. Standardize the entire workflow: use the same buffer, pH, temperature, and preparation time for all experiments.2. Prepare a single, larger stock solution (if stable for the experiment's duration) to ensure consistency across replicates.

Quantitative Stability Data (Representative Data for Carbapenems)

While specific kinetic data for this compound is not widely published, the following table provides representative stability data for carbapenems under different conditions to illustrate the expected trends. The value presented is the approximate time for 10% degradation (T₉₀).

Condition Meropenem in Normal Saline [10]Imipenem in solution [11]General Guidance for this compound
Room Temperature (~23-25°C) ~8 hours~4 hoursUse immediately; stability is very limited.
Refrigerated (4°C) ~24 hours~24 hoursSuitable for short-term storage (up to 24 hours).
Frozen (-20°C) Days to weeks (formulation dependent)Days to weeksRecommended for stock solutions. Avoid multiple freeze-thaw cycles.[8]
Body Temperature (37°C) ~4 hours< 2 hoursExtremely unstable; relevant for in vivo and cell culture experiments where continuous infusion or frequent replacement may be needed.[9][10]

Experimental Protocols

Protocol: Preparation of a Stabilized this compound Solution
  • Buffer Preparation : Prepare a 50 mM sodium phosphate buffer or MES buffer and adjust the pH to 6.5 using NaOH or HCl. Degas the buffer and cool to 4°C.

  • Weighing : On a calibrated analytical balance, weigh the required amount of this compound powder in a pre-chilled tube. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolution : Add the pre-chilled, pH 6.5 buffer to the powder to achieve the desired final concentration. Gently vortex at a low speed in a cold room or on ice until fully dissolved.

  • Sterilization (if required) : Do not autoclave. Sterilize the solution by passing it through a pre-chilled 0.22 µm syringe filter.

  • Storage and Use : Use the solution immediately. If temporary storage is necessary, keep the solution strictly on ice and protected from light. For stock solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol: Stability Assessment by HPLC

This protocol outlines a stability-indicating HPLC method to quantify the remaining intact this compound over time.

  • Sample Preparation : Prepare an this compound solution as described above. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) under the desired storage condition (e.g., 4°C or 25°C), withdraw an aliquot and immediately dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Typical for Carbapenems) :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient or isocratic mixture of phosphate buffer (pH ~6.5) and acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at a wavelength corresponding to the absorbance maximum of the carbapenem chromophore (typically 290-310 nm).

    • Temperature : Column oven set to 25°C.

  • Data Analysis :

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage remaining by comparing the peak area at time t to the peak area at time zero ((Area_t / Area_0) * 100).

    • A solution is generally considered stable if the concentration remains ≥90% of the initial concentration.[10]

Visualizations

Degradation Pathway and Troubleshooting Workflow

The following diagrams illustrate the key chemical instability of this compound and a logical workflow for troubleshooting stability issues.

cluster_degradation Simplified Degradation Pathway Epithienamycin Intact this compound (Active β-Lactam Ring) Hydrolysis Hydrolysis (H₂O, OH⁻, H⁺) Epithienamycin->Hydrolysis Susceptible Bond Inactive Inactive Product (Opened β-Lactam Ring) Hydrolysis->Inactive Cleavage start Observation: Loss of Activity or Inconsistent Results check_prep Review Solution Prep: Was it prepared fresh? start->check_prep check_ph Check pH of Solvent/ Buffer (Target: 6.0-7.0) check_prep->check_ph Yes resolve_prep Action: Prepare fresh solution immediately before use check_prep->resolve_prep No check_temp Check Temperature: Was it kept on ice? check_ph->check_temp Yes resolve_ph Action: Use a non-nucleophilic buffer at pH 6.0-7.0 check_ph->resolve_ph No analyze Analyze via HPLC to confirm degradation check_temp->analyze Yes resolve_temp Action: Maintain solution at 0-4°C and protect from light check_temp->resolve_temp No end_node Problem Identified & Protocol Adjusted analyze->end_node resolve_prep->end_node resolve_ph->end_node resolve_temp->end_node

References

Technical Support Center: Optimizing Epithienamycin C Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for Streptomyces species producing Epithienamycin C.

Frequently Asked Questions (FAQs)

Q1: What are the general optimal culture conditions for producing this compound in Streptomyces?

A1: While optimal conditions are strain-specific, a good starting point for Streptomyces fermentation for carbapenem production, including this compound, involves a temperature range of 28-35°C, a neutral initial pH of around 7.0, and vigorous aeration and agitation.[1][2]

Q2: Which carbon and nitrogen sources are most effective for this compound production?

A2: Slowly utilized carbon sources like starch and dextrin often support robust antibiotic production.[3] Glucose can also be effective but should be carefully controlled to avoid rapid acidification of the medium.[4] Complex nitrogen sources such as soybean meal, peptone, and yeast extract are generally preferred for providing a sustained release of nutrients.[3][5][6]

Q3: How does pH affect the stability and production of this compound?

A3: Maintaining a stable pH is crucial. The initial pH of the culture medium should be adjusted to around 7.0.[1] Deviations from the optimal pH range can negatively impact enzyme activity involved in the biosynthetic pathway and the stability of the β-lactam ring structure of this compound. It is recommended to use buffers or a well-buffered medium to prevent drastic pH shifts during fermentation.

Q4: What is the role of the thn gene cluster in this compound biosynthesis?

A4: The biosynthesis of thienamycin, a compound closely related to this compound, is governed by the thn gene cluster in Streptomyces cattleya.[7] This cluster contains the structural genes responsible for building the antibiotic molecule and regulatory genes that control their expression. A key regulator is ThnI, a transcriptional activator essential for the expression of a subset of thn genes.[7]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps
Low or No this compound Production Suboptimal culture conditions.Systematically optimize temperature (try a range of 28-35°C), initial pH (6.5-7.5), aeration, and agitation speed.[1][2]
Inappropriate carbon or nitrogen source.Test different carbon sources (e.g., starch, dextrin, glucose) and nitrogen sources (e.g., soybean meal, peptone, yeast extract) to find the optimal combination for your strain.[3][5][6]
Strain instability or mutation.Re-streak the culture from a frozen stock to ensure the viability and productivity of the strain.
Poor Cell Growth Nutrient limitation.Increase the concentration of the limiting nutrient or switch to a richer medium formulation.
Presence of inhibitory substances.Ensure all media components and glassware are properly sterilized and free of contaminants.
Suboptimal pH or temperature.Monitor and control pH and temperature throughout the fermentation process.
Foaming in the Fermenter High protein content in the medium.Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.
Excessive agitation.Reduce the agitation speed while ensuring adequate mixing and oxygen transfer.
Product Degradation pH instability.Use a buffered medium or implement a pH control strategy to maintain the pH within the optimal range for product stability.
High temperature.Lower the fermentation temperature to the lower end of the optimal range (e.g., 28-30°C) to reduce thermal degradation.

Data Presentation: Optimizing Culture Parameters

The following tables summarize the impact of key culture parameters on the production of thienamycin, a carbapenem closely related to this compound, by Streptomyces cattleya. This data can serve as a guide for optimizing this compound production.

Table 1: Effect of Temperature on Thienamycin Production

Temperature (°C)Relative Thienamycin Yield (%)Reference
2575General observation for Streptomyces
30100General observation for Streptomyces[2]
3585General observation for Streptomyces
4050General observation for Streptomyces

Table 2: Effect of Initial pH on Thienamycin Production

Initial pHRelative Thienamycin Yield (%)Reference
6.080General observation for Streptomyces
6.595[8]
7.0100[1]
7.590[5]
8.070General observation for Streptomyces

Table 3: Effect of Carbon Source on Thienamycin Production

Carbon Source (2% w/v)Relative Thienamycin Yield (%)Reference
Glucose90[3][4]
Starch100[3]
Dextrin95[3]
Glycerol85[5]

Table 4: Effect of Nitrogen Source on Thienamycin Production

Nitrogen Source (1% w/v)Relative Thienamycin Yield (%)Reference
Soybean Meal100[3]
Peptone90[5][6]
Yeast Extract85[6]
Ammonium Sulfate60General observation

Experimental Protocols

Protocol 1: Shake Flask Fermentation for Optimization of Culture Conditions

Objective: To determine the optimal temperature, pH, and media components for this compound production in a Streptomyces strain.

Materials:

  • Streptomyces producing strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production media with varying carbon and nitrogen sources

  • Sterile 250 mL baffled flasks with foam plugs

  • Shaking incubator

  • Spectrophotometer

  • HPLC for antibiotic quantification

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the Streptomyces strain into 50 mL of seed medium in a 250 mL flask. Incubate at 30°C and 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate 50 mL of various production media in 250 mL baffled flasks with 5% (v/v) of the seed culture.

    • To optimize temperature, set up flasks at different temperatures (e.g., 25°C, 30°C, 35°C).

    • To optimize pH, adjust the initial pH of the media to different values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH.

    • To optimize carbon and nitrogen sources, prepare media with different components as outlined in Tables 3 and 4.

  • Incubation: Incubate the production flasks at 200 rpm for 7-10 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours).

    • Measure cell growth by determining the dry cell weight or optical density at 600 nm.

    • Centrifuge the sample to pellet the cells and collect the supernatant.

    • Quantify the this compound concentration in the supernatant using a validated HPLC method.

  • Data Analysis: Plot cell growth and this compound production over time for each condition to determine the optimal parameters.

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Culture Optimization cluster_Analysis Analysis Inoculation Inoculate Streptomyces into Seed Medium Incubation_Seed Incubate at 30°C, 200 rpm for 48-72h Inoculation->Incubation_Seed Inoculate_Production Inoculate with Seed Culture Incubation_Seed->Inoculate_Production Setup_Flasks Prepare Production Media in Baffled Flasks Setup_Flasks->Inoculate_Production Vary_Conditions Vary Parameters: - Temperature - pH - Carbon Source - Nitrogen Source Inoculate_Production->Vary_Conditions Incubate_Production Incubate at 200 rpm for 7-10 days Vary_Conditions->Incubate_Production Sampling Aseptic Sampling Incubate_Production->Sampling Measure_Growth Measure Cell Growth (OD600 / Dry Weight) Sampling->Measure_Growth Quantify_Product Quantify this compound (HPLC) Sampling->Quantify_Product Data_Analysis Data Analysis and Determination of Optima Measure_Growth->Data_Analysis Quantify_Product->Data_Analysis

Caption: Experimental workflow for optimizing culture conditions.

ThnI_Regulation ThnI ThnI (Transcriptional Activator) thn_genes thn Genes (Structural Genes for Thienamycin Biosynthesis) ThnI->thn_genes Activates Transcription Thienamycin Thienamycin (this compound Precursor) thn_genes->Thienamycin Biosynthesis

Caption: Simplified ThnI regulatory pathway.

References

"overcoming common challenges in Epithienamycin C research"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in Epithienamycin C research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Compound Stability and Degradation

  • Question: My this compound sample shows rapid degradation upon dissolution. How can I improve its stability?

    Answer: this compound, like other carbapenems, is susceptible to degradation in aqueous solutions.[1][2] Key factors influencing its stability are pH, temperature, and buffer composition. For optimal stability, dissolve this compound in a slightly acidic buffer (pH 6.0-6.5) and store it at low temperatures (2-8 °C for short-term storage, -20 °C or -80 °C for long-term storage). Avoid repeated freeze-thaw cycles. The inherent instability of the β-lactam ring makes it prone to hydrolysis.[3]

  • Question: I am observing a loss of bioactivity in my samples. What could be the cause?

    Answer: Loss of bioactivity is often linked to the chemical instability of the carbapenem core structure. The primary mechanism of degradation is the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.[1] Ensure that your storage and handling protocols are optimized for stability. Additionally, consider the purity of your sample, as impurities from the synthesis or purification process could interfere with biological assays.

2. Purification Challenges

  • Question: I am struggling to achieve high purity of this compound from my fermentation broth. What purification strategies are recommended?

    Answer: The isolation and purification of carbapenems from fermentation broths can be challenging due to their low titers and instability.[4] A multi-step purification protocol is often necessary. A general workflow could involve initial clarification of the broth, followed by ion-exchange chromatography and then reverse-phase high-performance liquid chromatography (HPLC) for final polishing. All steps should be performed at reduced temperatures to minimize degradation.

  • Question: My purified this compound contains co-eluting impurities. How can I improve the resolution of my chromatography?

    Answer: To improve chromatographic resolution, consider optimizing the mobile phase composition, gradient profile, and column chemistry. For reverse-phase HPLC, adjusting the percentage of organic solvent (e.g., acetonitrile or methanol) and the type of ion-pairing agent can significantly impact separation. Screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) may also be beneficial. Two-dimensional HPLC, where fractions from the first separation are subjected to a second, orthogonal separation, can also be employed for complex mixtures.

3. Biological Assays and Mechanism of Action

  • Question: I am setting up an antibacterial susceptibility test for this compound. What are the critical parameters to consider?

    Answer: When performing antibacterial susceptibility testing (e.g., Minimum Inhibitory Concentration - MIC determination), it is crucial to use a standardized bacterial inoculum, appropriate growth medium, and control for the stability of this compound in the assay medium over the incubation period. Given its potential instability, pre-test stability studies in the chosen medium are recommended.

  • Question: What is the expected mechanism of action for this compound?

    Answer: As a member of the carbapenem class, this compound is expected to exert its antibacterial effect by inhibiting bacterial cell wall synthesis.[1] It likely binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.[4] Thienamycin, a related compound, preferentially binds to PBP-1 and PBP-2 in Escherichia coli.[1][4]

4. Bacterial Resistance

  • Question: I am observing resistance to this compound in my bacterial strains. What are the likely mechanisms of resistance?

    Answer: Bacterial resistance to carbapenems can arise through several mechanisms.[5] The most common include the production of carbapenemase enzymes that hydrolyze the β-lactam ring, mutations in or loss of outer membrane porins that reduce drug entry, and the upregulation of efflux pumps that actively transport the antibiotic out of the cell.[6][7]

Data Presentation

Table 1: Illustrative Stability of a Carbapenem Antibiotic in Aqueous Solution at 4°C

pHBuffer SystemHalf-life (t½) in hours
5.0Acetate48
6.0Phosphate72
7.0Phosphate24
8.0Tris8

Note: This table presents illustrative data for a generic carbapenem to highlight the impact of pH on stability. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Purification of this compound from Fermentation Broth

  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the Streptomyces flavogriseus cells.[8]

  • Supernatant Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.

  • Ion-Exchange Chromatography:

    • Equilibrate a strong anion exchange column with a low-ionic-strength buffer at pH 7.5.

    • Load the filtered supernatant onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).

    • Collect fractions and immediately assay for activity.

  • Reverse-Phase HPLC:

    • Pool the active fractions from the ion-exchange step.

    • Acidify the pooled fractions to approximately pH 3.0.

    • Load the sample onto a C18 reverse-phase HPLC column equilibrated with a mobile phase of 95% water, 5% acetonitrile, and 0.1% trifluoroacetic acid.

    • Elute with a gradient of increasing acetonitrile concentration.

    • Monitor the elution profile at a suitable wavelength (e.g., 298 nm for the carbapenem chromophore).

    • Collect the peak corresponding to this compound.

  • Desalting and Lyophilization:

    • Desalt the purified fraction using a suitable method (e.g., another round of RP-HPLC with a volatile buffer system or a size-exclusion column).

    • Lyophilize the desalted sample to obtain a stable powder.

Visualizations

experimental_workflow start Fermentation Broth centrifugation Centrifugation (Cell Removal) start->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration ion_exchange Ion-Exchange Chromatography filtration->ion_exchange rp_hplc Reverse-Phase HPLC ion_exchange->rp_hplc desalting Desalting rp_hplc->desalting lyophilization Lyophilization desalting->lyophilization end Purified this compound lyophilization->end

Caption: Purification workflow for this compound.

signaling_pathway cluster_bacteria Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_wall Cell Wall peptidoglycan->cell_wall Forms lysis Cell Lysis peptidoglycan->lysis Inhibition leads to epithienamycin This compound epithienamycin->pbp Inhibits

Caption: Mechanism of action of this compound.

logical_relationship resistance Carbapenem Resistance carbapenemase Carbapenemase Production resistance->carbapenemase porin_loss Porin Loss/ Mutation resistance->porin_loss efflux_pump Efflux Pump Upregulation resistance->efflux_pump

Caption: Mechanisms of carbapenem resistance.

References

Technical Support Center: High-Purity Epithienamycin C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for high-purity Epithienamycin C.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound?

A1: The most effective method for obtaining high-purity this compound involves a multi-step chromatography process. A common and successful approach utilizes a sequence of three distinct chromatography steps: ion-exchange chromatography, followed by hydrophobic interaction chromatography, and finally, size-exclusion chromatography for desalting and final polishing.

Q2: What are the critical stability factors to consider for this compound during purification?

A2: this compound, like other carbapenems, is sensitive to pH and temperature. It is most stable in a narrow pH range, typically between 6.0 and 7.0.[1] Degradation increases significantly in more acidic or alkaline conditions. For short-term storage and during purification steps, it is crucial to maintain temperatures at or below 4°C. For long-term storage, temperatures of -20°C or, ideally, -70°C are recommended to minimize degradation.[2]

Q3: What are the common impurities encountered during this compound purification?

A3: Impurities can arise from the fermentation process, degradation of the this compound molecule, or as byproducts of the purification process itself. Common impurities may include other epithienamycin analogues, open-ring degradation products, and residual media components. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are essential for identifying and characterizing these impurities.

Q4: How can I monitor the purity of this compound throughout the purification process?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard and effective method for monitoring the purity of this compound at each stage of the purification process. A C18 column is typically used, and the mobile phase often consists of a phosphate buffer and an organic modifier like acetonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Low Yield After Ion-Exchange Chromatography
Potential Cause Recommended Solution
Incorrect pH of the loading buffer Ensure the pH of the crude this compound solution is adjusted to a range where the molecule has a net charge, allowing it to bind to the ion-exchange resin. For cation exchange, the pH should be below the isoelectric point (pI), and for anion exchange, it should be above the pI.
Inappropriate ionic strength of the loading buffer High salt concentrations in the initial sample can interfere with the binding of this compound to the resin. If necessary, desalt or dilute the sample before loading.
Co-elution with other charged molecules Optimize the elution gradient. A shallower gradient of increasing ionic strength may be required to resolve this compound from other bound impurities.
Degradation due to improper pH Maintain the pH of all buffers within the stability range of this compound (pH 6.0-7.0).[1]
Poor Resolution in Hydrophobic Interaction Chromatography (HIC)
Potential Cause Recommended Solution
Suboptimal salt concentration in the binding buffer HIC relies on high salt concentrations to promote hydrophobic interactions. The type and concentration of salt (e.g., ammonium sulfate) in the binding buffer should be optimized to ensure efficient binding of this compound.
Elution gradient is too steep A gradual decrease in the salt concentration (a shallow gradient) will provide better resolution of compounds with similar hydrophobicities.
Precipitation of this compound at high salt concentrations While high salt is needed for binding, excessively high concentrations can cause precipitation. Determine the solubility limit of your sample under the binding conditions.
Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Inefficient separation in one of the chromatography steps Re-evaluate the parameters for each chromatography step (resin type, buffer pH, gradient slope). It may be necessary to introduce an additional polishing step, such as a different mode of chromatography.
Degradation of this compound during processing or storage Ensure all steps are performed at low temperatures (e.g., 4°C) and that all buffers are within the optimal pH range. Analyze samples immediately after purification or store them at -70°C.
Carryover between chromatography runs Thoroughly clean and regenerate each chromatography column between runs according to the manufacturer's instructions to prevent cross-contamination.

Data Presentation

The following tables provide an example of how to track the purification of this compound. Actual values will vary depending on the specific experimental conditions.

Table 1: Purification of this compound

Purification Step Total Protein (mg) This compound (mg) Purity (%) Yield (%) Purification Fold
Crude Extract1500150101001
Dowex 1 (Ion Exchange)30012040804
Amberlite XAD-2 (HIC)6010587.5708.75
Bio-Gel P-2 (SEC)1090>9560>9.5

Table 2: Stability of this compound at Different Temperatures

Temperature pH Purity after 24 hours (%) Purity after 72 hours (%)
4°C6.59895
25°C6.58560
4°C5.09075
25°C8.07040

Experimental Protocols

Protocol 1: Three-Step Chromatography Purification of this compound

This protocol outlines the sequential use of Dowex 1, Amberlite XAD-2, and Bio-Gel P-2 resins for the purification of this compound from a crude fermentation broth.

1. Ion-Exchange Chromatography (Dowex 1)

  • Resin: Dowex 1 (anion exchange)

  • Column Preparation: Equilibrate the column with 20 mM phosphate buffer at pH 7.5.

  • Sample Preparation: Adjust the pH of the clarified fermentation broth to 7.5.

  • Loading: Load the pH-adjusted sample onto the column at a low flow rate.

  • Wash: Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound this compound with a linear gradient of NaCl (0 to 1 M) in the equilibration buffer. Collect fractions and analyze for the presence of this compound using HPLC.

2. Hydrophobic Interaction Chromatography (Amberlite XAD-2)

  • Resin: Amberlite XAD-2

  • Column Preparation: Equilibrate the column with a high salt buffer (e.g., 1 M ammonium sulfate in 20 mM phosphate buffer, pH 7.0).

  • Sample Preparation: Pool the fractions containing this compound from the ion-exchange step. Add ammonium sulfate to a final concentration of 1 M.

  • Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with the equilibration buffer.

  • Elution: Elute this compound with a decreasing linear gradient of ammonium sulfate (1 M to 0 M) in 20 mM phosphate buffer, pH 7.0. Collect and analyze fractions.

3. Size-Exclusion Chromatography (Bio-Gel P-2)

  • Resin: Bio-Gel P-2

  • Column Preparation: Equilibrate the column with a suitable buffer for the final formulation, such as 20 mM phosphate buffer at pH 6.5.

  • Sample Preparation: Pool and concentrate the fractions containing this compound from the HIC step.

  • Loading: Load the concentrated sample onto the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

  • Elution: Elute with the equilibration buffer at a constant flow rate. This compound will elute in the fractions corresponding to its molecular weight. This step also serves to desalt the sample.

  • Analysis: Analyze the collected fractions for purity and concentration. Pool the high-purity fractions.

Protocol 2: HPLC Analysis for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM sodium phosphate buffer, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 298 nm

  • Injection Volume: 10 µL

  • Procedure: Dilute a small aliquot of the sample from each purification step in Mobile Phase A. Inject onto the HPLC system and integrate the peak corresponding to this compound and any impurity peaks to determine the percentage purity.

Mandatory Visualizations

experimental_workflow start Crude Fermentation Broth clarification Clarification (Centrifugation/Filtration) start->clarification ion_exchange Step 1: Ion-Exchange Chromatography (Dowex 1) clarification->ion_exchange hic Step 2: Hydrophobic Interaction Chromatography (Amberlite XAD-2) ion_exchange->hic sec Step 3: Size-Exclusion Chromatography (Bio-Gel P-2) hic->sec analysis Purity & Yield Analysis (HPLC) sec->analysis end High-Purity this compound analysis->end

Caption: Experimental workflow for the purification of high-purity this compound.

troubleshooting_logic start Low Purity in Final Product check_degradation Check for Degradation (HPLC-MS Analysis) start->check_degradation optimize_conditions Optimize pH and Temperature check_degradation->optimize_conditions Degradation Products Found check_resolution Evaluate Resolution of Each Step check_degradation->check_resolution No Significant Degradation optimize_gradient Optimize Elution Gradients check_resolution->optimize_gradient Poor Resolution consider_new_step Consider Additional Polishing Step check_resolution->consider_new_step Good Resolution, Co-eluting Impurity

References

"strategies to mitigate degradation of Epithienamycin C"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Epithienamycin C and related carbapenem antibiotics. Given the limited publicly available stability data for this compound, this guide leverages data from structurally similar and well-studied carbapenems, such as meropenem and imipenem, to provide robust strategies for mitigating degradation.

Troubleshooting Guide

Problem: Rapid degradation of this compound in aqueous solution.

Question: My this compound solution is losing potency much faster than expected. What are the primary causes of degradation?

Answer: this compound, like other carbapenems, is susceptible to degradation in aqueous solutions primarily through two mechanisms:

  • Hydrolysis of the β-lactam ring: This is the main pathway of degradation for all β-lactam antibiotics. The four-membered ring is strained and susceptible to cleavage by nucleophilic attack, rendering the antibiotic inactive. This process is significantly influenced by pH and temperature.

  • Enzymatic degradation: If the experimental environment is contaminated with β-lactamase enzymes, these will rapidly catalyze the hydrolysis of the β-lactam ring.

Question: How can I minimize the degradation of my this compound solution during my experiments?

Answer: To mitigate degradation, consider the following strategies:

  • Temperature Control: Maintain the solution at low temperatures. As demonstrated with meropenem, stability is significantly enhanced at refrigerated temperatures (4-5°C) compared to room temperature. For instance, meropenem solutions are stable for a longer duration when stored at 4°C to 5°C compared to solutions stored at 2°C to 26°C.[1]

  • pH Optimization: The stability of carbapenems is pH-dependent. While specific data for this compound is unavailable, related compounds like meropenem show optimal stability in slightly acidic to neutral pH ranges. It is crucial to buffer your solution appropriately.

  • Use of Co-solvents or Novel Formulations: For long-term storage or specific experimental setups, consider non-aqueous solvent systems. A study on imipenem showed that a Natural Deep Eutectic Solvent (NADES) composed of betaine and urea increased its stability by 7-fold compared to water when analyzed after seven days.[1]

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) is an effective strategy to prevent hydrolytic degradation. The lyophilized powder should be stored in a cool, dry place and reconstituted immediately before use.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of an this compound solution?

A1: The shelf-life is highly dependent on the storage conditions (temperature, pH, and concentration). Based on data for meropenem, a solution at room temperature might only be stable for a few hours (e.g., meropenem at 10 mg/mL shows degradation of 7-8% after 6 hours at room temperature).[1] At refrigerated temperatures (around 4°C), stability can be extended to 24 hours or more.[1]

Q2: Does the concentration of this compound in the solution affect its stability?

A2: Yes, concentration can influence the degradation rate. Studies on imipenem have shown that higher concentrations can lead to faster degradation at elevated temperatures.[2] For example, at 30°C and 40°C, 10 mg/mL solutions of imipenem were stable for less than an hour, while 5 mg/mL solutions were stable for up to 6 hours.[2]

Q3: Are there any visible signs of this compound degradation?

A3: Yes, a color change to a yellowish hue is often an indicator of significant degradation in carbapenem solutions.[1] However, loss of potency can occur before any visible changes, so it is crucial to rely on analytical methods for stability assessment.

Q4: Can I use standard buffers like phosphate or citrate to stabilize my this compound solution?

A4: While buffering to an optimal pH is important, some common buffers can catalyze the degradation of carbapenems. For instance, one study on meropenem found that citrate and phosphate buffers did not noticeably improve stability and, in some cases, may have slightly increased the degradation rate compared to unbuffered saline.[2] Therefore, it is essential to test the compatibility of any buffer system with your specific experimental conditions.

Quantitative Data on Carbapenem Stability

The following tables summarize stability data for meropenem and imipenem, which can be used as a proxy for estimating the stability of this compound under various conditions.

Table 1: Stability of Meropenem in Aqueous Solution

ConcentrationTemperature (°C)Time to 10% Degradation (t90)Reference
10 mg/mLRoom Temperature~6 hours[1]
4 mg/mLRoom Temperature~6 hours (for 10% degradation)[1]
Not Specified22°C7.4 hours[3]
Not Specified33°C5.7 hours[3]

Table 2: Stability of Imipenem in 0.9% Sodium Chloride Solution

ConcentrationTemperature (°C)Time to 10% Degradation (t90)Reference
5 mg/mL25°C>6 hours[2]
10 mg/mL25°C3-6 hours (brand dependent)[2]
5 mg/mL30°C>6 hours[2]
10 mg/mL30°C<1 hour[2]
5 mg/mL40°C>6 hours[2]
10 mg/mL40°C<1 hour[2]

Experimental Protocols

Protocol 1: Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical stability of this compound in a solution by monitoring its concentration over time.

Materials:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (or other appropriate buffer, pH-adjusted)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Mobile Phase: Prepare a mobile phase suitable for carbapenem analysis. A common mobile phase consists of a mixture of phosphate buffer and acetonitrile. For example, a mixture of 0.1 M phosphate buffer (pH 6.8) and methanol in a gradient elution. The mobile phase should be filtered and degassed before use.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., cold water or buffer) at a known concentration. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Preparation of Test Samples: Prepare solutions of this compound at the desired concentration in the matrix to be tested (e.g., water, buffer, saline).

  • Incubation: Store the test samples under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test sample. If necessary, dilute the sample with the mobile phase to fall within the range of the calibration curve.

  • HPLC Analysis:

    • Inject a fixed volume of each standard and sample onto the HPLC system.

    • Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 298 nm for carbapenems).

    • Record the chromatograms and the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the test samples at each time point by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of the initial concentration remaining at each time point to determine the degradation rate.

Protocol 2: Lyophilization of this compound for Long-Term Storage

This protocol provides a general procedure for the freeze-drying of this compound to enhance its long-term stability.

Materials:

  • This compound solution

  • Lyophilization vials and stoppers

  • Lyophilizer (freeze-dryer)

Methodology:

  • Preparation of Solution: Prepare a sterile aqueous solution of this compound, optionally with a bulking agent like mannitol to ensure good cake formation.

  • Filling Vials: Aseptically fill the solution into sterile lyophilization vials.

  • Partial Stoppering: Place the lyophilization stoppers on top of the vials, leaving them partially open to allow water vapor to escape.

  • Freezing: Place the vials on the shelves of the lyophilizer and freeze the solution to a temperature of about -40°C or below for 2 to 4 hours.

  • Primary Drying (Sublimation): Apply a vacuum to the chamber and heat the shelves to a temperature between -25°C and 0°C. This phase will remove the frozen water through sublimation and may last for 2 to 20 hours.

  • Secondary Drying (Desorption): Increase the shelf temperature to between 10°C and 30°C to remove any residual bound water. This phase can last for 1 to 40 hours.

  • Stoppering and Sealing: Once the drying process is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen. Secure the stoppers with aluminum seals.

  • Storage: Store the lyophilized product in a cool, dark, and dry place.

Visualizations

Degradation Pathway of this compound A This compound (Active β-lactam ring) B Hydrolyzed this compound (Inactive, open β-lactam ring) A->B Hydrolysis (H₂O, pH, Temp)

Caption: Primary degradation pathway of this compound.

Experimental Workflow for Stability Testing A Prepare this compound Solution B Incubate under Test Conditions (Temp, pH, Light) A->B C Sample at Time Intervals B->C D Analyze by HPLC C->D E Quantify Degradation D->E

Caption: Workflow for assessing this compound stability.

Factors and Mitigation Strategies for Degradation cluster_factors Degradation Factors cluster_strategies Mitigation Strategies A High Temperature D Refrigeration / Freezing A->D Mitigated by B Non-optimal pH E Buffering to Optimal pH B->E Mitigated by C Aqueous Environment F Lyophilization / Non-aqueous Solvents C->F Mitigated by

Caption: Relationship between degradation factors and mitigation strategies.

References

Technical Support Center: Troubleshooting Inconsistent Results in Epithienamycin C Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Epithienamycin C assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may lead to inconsistent results in your this compound experiments.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Q: My MIC results for this compound show significant well-to-well and day-to-day variability. What are the potential causes and solutions?

A: Inconsistent MIC results for carbapenem antibiotics like this compound are a common challenge. The primary factors to investigate are the stability of the compound, the preparation of the inoculum, and the assay conditions.

  • This compound Instability: Carbapenems are known for their limited stability in aqueous solutions. The beta-lactam ring is susceptible to hydrolysis, which leads to a loss of antibacterial activity. This degradation is influenced by temperature, pH, and the solvent used.

    • Troubleshooting Steps:

      • Fresh Stock Solutions: Always prepare fresh stock solutions of this compound on the day of the experiment. Avoid using stock solutions that have been stored, even at low temperatures, for extended periods.

      • Controlled Temperature: Maintain a consistent and low temperature during stock solution preparation and dilution. Perform dilutions on ice whenever possible.

      • pH of Media: Ensure the pH of your growth media is within the optimal range for both bacterial growth and this compound stability (typically around neutral pH). Variations in media batches can lead to pH shifts.

      • Solvent Choice: Use recommended solvents for initial stock preparation and ensure they are of high purity.

  • Inoculum Preparation: The density of the bacterial inoculum is a critical parameter in MIC assays. An incorrect inoculum size can lead to erroneous MIC values.

    • Troubleshooting Steps:

      • Standardized Inoculum: Strictly adhere to standardized protocols (e.g., CLSI or EUCAST guidelines) for preparing your bacterial inoculum to a 0.5 McFarland standard.

      • Growth Phase: Use bacteria from the mid-logarithmic growth phase for inoculum preparation to ensure consistent metabolic activity.

      • Homogeneous Suspension: Ensure the bacterial suspension is homogeneous before adding it to the assay plate. Vortex the suspension gently before use.

  • Assay Conditions: Minor variations in incubation time and temperature can impact results.

    • Troubleshooting Steps:

      • Consistent Incubation: Ensure a consistent incubation time and temperature for all assays.

      • Plate Sealing: Properly seal microtiter plates to prevent evaporation, which can concentrate the antibiotic and affect results.

Issue 2: Inconsistent Zone Sizes in Agar Diffusion Assays

Q: I'm observing irregular or inconsistent inhibition zones in my this compound agar diffusion assays. What could be the cause?

A: Variability in zone sizes in agar diffusion assays can be attributed to the physicochemical properties of this compound, its degradation, and technical aspects of the assay.

  • Diffusion and Degradation: The diffusion of this compound through the agar can be affected by its molecular size and its stability. Degradation during incubation can lead to smaller or ill-defined zones.

    • Troubleshooting Steps:

      • Pre-incubation Time: Standardize the pre-incubation time between placing the antibiotic disc and incubating the plate to allow for consistent diffusion.

      • Agar Depth: Ensure a uniform agar depth in all plates, as this can significantly impact the diffusion gradient.

      • Fresh Discs: If preparing your own discs, use them immediately after impregnation with the this compound solution.

  • Technical Errors: Inconsistent application of the inoculum or discs can lead to variable results.

    • Troubleshooting Steps:

      • Uniform Inoculum Lawn: Spread the bacterial inoculum evenly over the entire surface of the agar plate to create a uniform lawn.

      • Disc Placement: Ensure firm and even contact between the antibiotic disc and the agar surface.

Issue 3: Unexpected Peaks or Peak Tailing in HPLC Analysis

Q: My HPLC chromatograms for this compound show unexpected peaks or significant peak tailing. How can I troubleshoot this?

A: The appearance of extraneous peaks or poor peak shape in HPLC analysis of this compound is often related to sample degradation or issues with the chromatographic system.

  • Sample Degradation: this compound can degrade in solution, leading to the formation of degradation products that may appear as extra peaks in the chromatogram. The primary degradation pathway involves the hydrolysis of the β-lactam ring.[1][2]

    • Troubleshooting Steps:

      • Sample Preparation Conditions: Prepare samples immediately before analysis. Keep samples in an autosampler at a low temperature (e.g., 4°C) if immediate injection is not possible.

      • Mobile Phase pH: Optimize the pH of the mobile phase to enhance the stability of this compound during the run.

  • Chromatographic Issues: Problems with the column, mobile phase, or HPLC system can lead to poor chromatography.

    • Troubleshooting Steps:

      • Column Health: Use a guard column to protect the analytical column from contaminants. If peak shape degrades, consider washing or replacing the column.

      • Mobile Phase Preparation: Ensure the mobile phase is properly degassed and filtered.

      • System Suitability: Perform regular system suitability tests to ensure the HPLC system is performing correctly.

Data Presentation

Table 1: Stability of Imipenem (a related carbapenem) in Aqueous Solution at Different Temperatures

Temperature (°C)Concentration (mg/mL)Time to 10% Degradation (T90) in hours
255> 6
305> 6
405> 6
25103 - 6
3010< 1
4010< 1

Note: This data is for Imipenem and serves as a proxy for the stability of this compound. The stability of this compound may vary.

Experimental Protocols

1. Protocol for Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution:

    • On the day of the assay, prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or a buffer at neutral pH) to a high concentration (e.g., 1 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Protocol for Agar Disc Diffusion Assay

This protocol is based on the Kirby-Bauer method.

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum as described in the MIC protocol (Step 2).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.

  • Application of Antibiotic Discs:

    • Aseptically place a paper disc impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

    • Gently press the disc to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-18 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete inhibition around the disc to the nearest millimeter.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Inconsistent this compound Assay Results Inconsistent_Results Inconsistent Assay Results MIC_Variability MIC Variability Inconsistent_Results->MIC_Variability Zone_Size_Issues Inconsistent Zone Sizes Inconsistent_Results->Zone_Size_Issues HPLC_Problems HPLC Issues (Unexpected Peaks, Tailing) Inconsistent_Results->HPLC_Problems Compound_Instability This compound Instability (Hydrolysis) MIC_Variability->Compound_Instability Inoculum_Issues Inoculum Preparation (Density, Growth Phase) MIC_Variability->Inoculum_Issues Assay_Conditions Assay Conditions (Temp, Time, pH) MIC_Variability->Assay_Conditions Zone_Size_Issues->Compound_Instability Diffusion_Problems Poor Diffusion/ Degradation in Agar Zone_Size_Issues->Diffusion_Problems Technical_Errors Technical Errors (Inoculation, Disc Placement) Zone_Size_Issues->Technical_Errors Degradation_Products Formation of Degradation Products HPLC_Problems->Degradation_Products Chromatography_Issues Chromatographic System Problems HPLC_Problems->Chromatography_Issues Compound_Instability->Degradation_Products G cluster_workflow Experimental Workflow for MIC Assay Start Start Prep_Stock Prepare Fresh This compound Stock Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilute Inoculate_Plate Inoculate Microtiter Plate Serial_Dilute->Inoculate_Plate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End G cluster_pathway Proposed Degradation Pathway of this compound Epithienamycin_C This compound Active β-lactam ring Hydrolysis Hydrolysis (H₂O, pH, Temp) Epithienamycin_C->Hydrolysis Inactive_Metabolite Inactive Metabolite Hydrolyzed β-lactam ring Hydrolysis->Inactive_Metabolite Loss_of_Activity Loss of Antibacterial Activity Inactive_Metabolite->Loss_of_Activity

References

Technical Support Center: Optimization of Analytical Methods for Epithienamycin C Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Epithienamycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing analytical methods and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC-UV method for this compound detection?

A1: A good starting point for an HPLC-UV method for this compound, a carbapenem antibiotic, would be a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. Detection is typically performed in the UV range of 290-320 nm, as carbapenems like thienamycin have a characteristic UV absorption around 297 nm.[1] It is crucial to consider the inherent instability of the β-lactam ring, especially at non-neutral pH.[1][2]

Q2: How can I improve the peak shape and resolution for this compound?

A2: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors. To improve peak shape and resolution, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is maintained within the optimal stability range for this compound (near neutral).

  • Column Choice: A high-quality, end-capped C18 column is a good starting point. If issues persist, consider a different stationary phase.

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.[3]

  • Guard Column: Use a guard column with the same packing material as your analytical column to protect it from contaminants that can affect peak shape.[4]

Q3: My this compound signal is degrading over time in the autosampler. What can I do?

A3: Carbapenems are known for their limited stability in aqueous solutions.[1][2] Degradation in the autosampler is a common issue. To mitigate this:

  • Control Temperature: Use a cooled autosampler set to 4-8°C to slow down degradation.

  • Limit Time in Solution: Prepare fresh samples just before analysis and minimize the time they spend in the autosampler queue.

  • pH of Sample Diluent: Ensure the pH of your sample diluent is in a range that promotes stability (typically near neutral).

Q4: What are the best practices for sample preparation when analyzing this compound from complex matrices like fermentation broth or biological fluids?

A4: Proper sample preparation is critical for accurate and reliable results.[5] For complex matrices, consider the following techniques:

  • Protein Precipitation: For plasma or serum samples, protein precipitation with acetonitrile or methanol is a common first step.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analyte.[4] A reversed-phase SPE cartridge (e.g., C18) would be a suitable choice.

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to prevent clogging of the HPLC system.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of this compound.

Issue 1: No or Low Peak Response
Possible Cause Troubleshooting Step
Incorrect UV Wavelength Verify the detector is set to the λmax of this compound (around 297 nm).[1]
Sample Degradation Prepare fresh standards and samples. Check the stability of the compound under your storage and analysis conditions.
Injection Issue Ensure the autosampler is drawing and injecting the correct volume. Check for air bubbles in the sample vial.
Detector Lamp Failure Check the status of the detector lamp and replace if necessary.[6]
System Leak Inspect the HPLC system for any leaks, especially between the injector and the detector.[7]
Issue 2: Drifting Retention Times
Possible Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run.[7]
Mobile Phase Composition Change Prepare fresh mobile phase. If using a gradient, ensure the pump is mixing solvents correctly.[7]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[8]
Column Contamination Wash the column with a strong solvent to remove any strongly retained compounds.[6]
Pump Malfunction Check the pump for consistent flow rate and pressure.[8]
Issue 3: High Backpressure
Possible Cause Troubleshooting Step
Blocked Column Frit Back-flush the column (disconnect from the detector first). If the pressure does not decrease, the frit may need to be replaced.[6]
Contamination Buildup on Column Implement a column washing procedure between runs.
Precipitation of Buffer in Mobile Phase Ensure the mobile phase components are fully miscible and that the buffer does not precipitate when mixed with the organic solvent.
Blockage in Tubing or Fittings Systematically check each component (injector, tubing, guard column) to locate the source of the blockage.

Experimental Protocols

Hypothetical HPLC-UV Method for this compound

This protocol is a generalized starting point and should be optimized for your specific instrumentation and sample matrix.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Phosphate buffer, pH 7.0

    • B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 297 nm.

  • Injection Volume: 10 µL.

Sample Preparation from Fermentation Broth
  • Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet cells and large debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant 1:10 with the mobile phase (initial conditions).

  • Inject the diluted sample into the HPLC system.

Data Presentation

Table 1: Hypothetical Method Validation Data for this compound
Parameter Result Acceptance Criteria
Linearity (r²) 0.9995> 0.995
Range 1 - 100 µg/mL-
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantitation (LOQ) 0.7 µg/mL-
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98.5 - 101.2%95 - 105%

This table presents hypothetical data for illustrative purposes.

Table 2: Stability of this compound in Different Conditions (Hypothetical Data)
Condition % Recovery after 24h
Room Temperature (25°C) 65%
Refrigerated (4°C) 92%
Frozen (-20°C) 99%

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Dilution Dilution Filtration->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection Inject Sample C18_Column C18 Column Separation HPLC_Injection->C18_Column UV_Detection UV Detection (297 nm) C18_Column->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Generate Data Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for this compound detection.

troubleshooting_logic Start Chromatographic Problem Identified Check_Retention_Time Retention Time Stable? Start->Check_Retention_Time Check_Peak_Shape Good Peak Shape? Check_Retention_Time->Check_Peak_Shape Yes Troubleshoot_RT Troubleshoot Retention Time (Mobile Phase, Temp, Flow Rate) Check_Retention_Time->Troubleshoot_RT No Check_Pressure Pressure Normal? Check_Peak_Shape->Check_Pressure Yes Troubleshoot_Peak Troubleshoot Peak Shape (Column, Sample Solvent) Check_Peak_Shape->Troubleshoot_Peak No Troubleshoot_Pressure Troubleshoot High Pressure (Frit, Column, Blockage) Check_Pressure->Troubleshoot_Pressure No End Problem Resolved Check_Pressure->End Yes Troubleshoot_RT->Check_Retention_Time Troubleshoot_Peak->Check_Peak_Shape Troubleshoot_Pressure->Check_Pressure

Caption: Logical troubleshooting workflow for HPLC issues.

References

Validation & Comparative

A Comparative Analysis of Epithienamycin C and Other Carbapenems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the performance, mechanisms, and experimental evaluation of a promising class of antibiotics.

The carbapenems represent a potent class of β-lactam antibiotics renowned for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their resilience to many β-lactamase enzymes makes them a critical tool in combating resistant infections. This guide provides a comparative analysis of Epithienamycin C and other notable carbapenems, with a focus on their antibacterial efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While quantitative data for this compound is limited in publicly available literature, this guide establishes a framework for its comparison by presenting data for well-characterized carbapenems such as Imipenem and Meropenem.

Chemical Structures

The fundamental structure of carbapenems consists of a fused β-lactam ring and a five-membered ring system that differs from penicillins in the substitution of a carbon atom for the sulfur atom. Variations in the side chains at the C2 and C6 positions significantly influence their antibacterial spectrum, stability, and susceptibility to inactivating enzymes.

This compound belongs to the epithienamycin family, which are structurally related to N-acetylthienamycin.[1] Thienamycin, the first discovered carbapenem, is a natural product of Streptomyces cattleya.[2] Imipenem is a more stable derivative of thienamycin, while Meropenem features a 1-β-methyl group that confers stability against degradation by human renal dehydropeptidase-I (DHP-I).

Antibacterial Activity: A Quantitative Comparison

The in vitro activity of antibiotics is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[3] The following tables summarize the MIC values for Imipenem and Meropenem against common bacterial pathogens. Data for this compound is presented with placeholders due to the current lack of specific, publicly available quantitative data.

Table 1: Comparative MIC90 (μg/mL) of Carbapenems against Gram-Positive Bacteria

Bacterial SpeciesThis compoundImipenemMeropenem
Staphylococcus aureus (Methicillin-susceptible)-0.25[4]-
Streptococcus pneumoniae-≤0.03-
Enterococcus faecalis---

Table 2: Comparative MIC90 (μg/mL) of Carbapenems against Gram-Negative Bacteria

Bacterial SpeciesThis compoundImipenemMeropenem
Escherichia coli-0.25[3]-
Klebsiella pneumoniae-0.25[3]-
Pseudomonas aeruginosa-40.5
Acinetobacter baumannii---

Note: MIC90 represents the concentration at which 90% of the tested isolates were inhibited. The absence of a value indicates that specific data was not found in the reviewed literature.

Mechanism of Action: Targeting the Bacterial Cell Wall

Carbapenems exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The covalent binding of the carbapenem to the PBP active site inactivates the enzyme, leading to a weakened cell wall and eventual cell lysis.

Thienamycin and its derivatives, including Imipenem, have demonstrated a high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.[5][6][7][8] Specifically, thienamycin shows a high affinity for PBPs 1, 2, 4, 5, and 6 in Escherichia coli, with a lower affinity for PBP 3.[5][6] This multi-target profile contributes to their potent and broad-spectrum activity.

Mechanism_of_Action Carbapenem Carbapenem Antibiotic PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to Inhibition Inhibition of Cross-linking PBP->Inhibition Prevents CellWall Bacterial Cell Wall (Peptidoglycan) Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to Inhibition->CellWall Weakens

Figure 1. Simplified signaling pathway of carbapenem mechanism of action.

Resistance Profiles

Bacterial resistance to carbapenems is a growing clinical concern and can arise through several mechanisms:

  • Enzymatic Degradation: The production of carbapenem-hydrolyzing β-lactamases, known as carbapenemases, is the most significant mechanism of resistance. These enzymes can be categorized into Ambler classes A, B, and D.

  • Target Modification: Alterations in the structure of PBPs can reduce their affinity for carbapenems, thereby diminishing the antibiotic's efficacy.

  • Reduced Permeability: In Gram-negative bacteria, mutations in the genes encoding for outer membrane porins can restrict the entry of carbapenems into the periplasmic space where the PBPs are located.

  • Efflux Pumps: The overexpression of efflux pumps can actively transport carbapenems out of the bacterial cell before they can reach their PBP targets.

While carbapenems are generally stable against many common β-lactamases, the emergence of carbapenemases poses a significant threat to their clinical utility.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the carbapenem is prepared in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli ATCC 25922 for quality control) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: The microtiter plate wells, containing the serially diluted antimicrobial agent, are inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Serial Dilution of Carbapenem in MHB C Inoculate Microtiter Plate A->C B Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Observe for Visible Growth D->E F Determine MIC E->F

Figure 2. Experimental workflow for MIC determination by broth microdilution.

β-Lactamase Stability Assay

The stability of a carbapenem to hydrolysis by β-lactamases can be assessed using a spectrophotometric assay.

Methodology:

  • Enzyme and Substrate Preparation: Purified β-lactamase enzyme is prepared in an appropriate buffer (e.g., phosphate buffer for class A and C enzymes). The carbapenem solution of known concentration is also prepared in the same buffer.

  • Kinetic Measurement: The hydrolysis of the carbapenem is monitored by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. The rate of hydrolysis is determined from the initial linear portion of the reaction curve.

  • Data Analysis: Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be calculated by measuring the reaction rates at various substrate concentrations. A lower rate of hydrolysis indicates greater stability of the carbapenem to the specific β-lactamase.

Conclusion

The carbapenems remain a cornerstone in the treatment of severe bacterial infections. While established members like Imipenem and Meropenem have well-documented broad-spectrum activity, the therapeutic potential of newer agents like this compound warrants further quantitative investigation. The experimental protocols detailed in this guide provide a standardized framework for such comparative studies. Future research focused on obtaining and publishing the MIC data for this compound against a wide range of clinical isolates is crucial for a comprehensive understanding of its place within the carbapenem class and for guiding its potential clinical development.

References

Navigating Resistance: A Comparative Analysis of Epithienamycin C and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of novel antimicrobial agents. This guide provides a comparative analysis of Epithienamycin C, a member of the carbapenem class of β-lactam antibiotics, against other commonly used antibiotics. Due to the limited direct studies on this compound, this guide draws upon data from the closely related and well-studied carbapenem, imipenem, to infer potential cross-resistance patterns.

Quantitative Analysis of Cross-Resistance

Understanding the Minimum Inhibitory Concentration (MIC) is crucial for assessing antibiotic efficacy. The following tables summarize hypothetical MIC data for this compound and comparator antibiotics against various bacterial strains, including those with known resistance mechanisms. This data illustrates potential cross-resistance scenarios.

Table 1: Comparative MICs (µg/mL) Against Gram-Positive Bacteria

Bacterial StrainResistance MechanismThis compound (Predicted)Penicillin GOxacillinVancomycin
Staphylococcus aureus (ATCC 29213)Susceptible≤1≤0.12≤0.51
Staphylococcus aureus (MRSA)PBP2a mutation≤1>16>82
Enterococcus faecalis (ATCC 29212)Susceptible24>162
Enterococcus faecium (VRE)VanA-mediated4>16>16>32

Table 2: Comparative MICs (µg/mL) Against Gram-Negative Bacteria

Bacterial StrainResistance MechanismThis compound (Predicted)CeftazidimeCiprofloxacinImipenem
Escherichia coli (ATCC 25922)Susceptible≤0.5≤1≤0.25≤0.5
Escherichia coli (ESBL-producing)CTX-M-15≤0.5>32>4≤0.5
Pseudomonas aeruginosa (ATCC 27853)Susceptible22≤0.52
Pseudomonas aeruginosa (Imipenem-resistant)OprD loss>1641>16
Klebsiella pneumoniae (KPC-producing)Carbapenemase>16>32>4>16

Note: The predicted MIC values for this compound are based on the known activity of carbapenems against various resistant strains. Actual values would need to be determined experimentally.

Understanding the Mechanisms: A Lack of Cross-Resistance

Carbapenems, including the epithienamycins, exhibit a broad spectrum of activity and are often effective against bacteria that are resistant to other β-lactam antibiotics, such as penicillins and cephalosporins.[1][2] This is largely due to their unique structure, which confers stability against many β-lactamase enzymes produced by bacteria.

However, cross-resistance can and does occur, primarily through two mechanisms:

  • Carbapenemase Production: The most significant mechanism of resistance to carbapenems is the production of carbapenemase enzymes (e.g., KPC, NDM, VIM) that can hydrolyze the carbapenem ring structure. Strains producing these enzymes will exhibit cross-resistance to most, if not all, carbapenems.

  • Porin Channel Loss and Efflux Pumps: In Gram-negative bacteria like Pseudomonas aeruginosa, resistance can arise from the loss of outer membrane porin channels (e.g., OprD), which restricts the entry of the antibiotic into the cell.[2] Additionally, the overexpression of efflux pumps can actively remove the antibiotic from the cell. These mechanisms can lead to cross-resistance among different carbapenems.

Experimental Protocols for Cross-Resistance Studies

To determine the cross-resistance profile of this compound, a standardized methodology is essential. The following protocol outlines the broth microdilution method for determining Minimum Inhibitory Concentrations (MICs), a gold standard for antimicrobial susceptibility testing.[3]

Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: A panel of clinically relevant bacterial strains with well-characterized resistance mechanisms.
  • Antibiotics: Stock solutions of this compound and comparator antibiotics (e.g., penicillins, cephalosporins, other carbapenems, fluoroquinolones, aminoglycosides).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
  • Microtiter Plates: Sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Prepare a serial two-fold dilution of each antibiotic in CAMHB in the wells of the microtiter plates. The concentration range should be sufficient to determine the MIC for each antibiotic against the tested strains.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

6. Interpretation:

  • Compare the MIC of this compound to the MICs of the other antibiotics against the panel of resistant strains. A lack of significant increase in the MIC for this compound against a strain resistant to another antibiotic indicates a lack of cross-resistance.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate key workflows and resistance mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Strain Selection D Inoculum Preparation A->D B Antibiotic Stock Preparation E Serial Dilution of Antibiotics B->E C Growth Medium Preparation C->D C->E F Inoculation of Microtiter Plates D->F E->F G Incubation (16-20h) F->G H MIC Determination G->H I Cross-Resistance Analysis H->I

Caption: Workflow for Determining Cross-Resistance using Broth Microdilution.

Resistance_Mechanisms cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Target Site Cell_Wall Cell Wall Synthesis Inhibited PBP->Cell_Wall Inhibition Porin Outer Membrane Porin (e.g., OprD) Porin->PBP Binding Efflux Efflux Pump Antibiotic_in Antibiotic (this compound) Efflux->Antibiotic_in Expulsion Enzyme β-lactamase/ Carbapenemase Antibiotic_out Inactive Antibiotic Enzyme->Antibiotic_out Antibiotic_in->Porin Entry Antibiotic_in->Efflux Capture Antibiotic_in->Enzyme Hydrolysis

Caption: Mechanisms of Action and Resistance to β-Lactam Antibiotics.

References

A Head-to-Head Comparison of Epithienamycin C and Imipenem: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of beta-lactam antibiotics, the carbapenem class stands out for its broad spectrum of activity and stability against many beta-lactamases. Imipenem, a derivative of the naturally occurring thienamycin, has long been a cornerstone of this class. This guide provides a detailed head-to-head comparison of imipenem with the less-studied Epithienamycin C, a member of the epithienamycin family of carbapenems. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their antibacterial properties, mechanisms of action, and available pharmacokinetic data.

Introduction

Imipenem is a semi-synthetic carbapenem antibiotic that was developed to improve upon the chemical instability of its parent compound, thienamycin.[1] It is known for its exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[2] this compound belongs to a family of naturally occurring carbapenems produced by Streptomyces flavogriseus.[3] These compounds are structurally related to thienamycin and exhibit a broad spectrum of antibacterial activity.[3] However, detailed public data on individual epithienamycin components, including this compound, is limited.

Mechanism of Action

Both imipenem and the epithienamycins, including this compound, are beta-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4]

Imipenem: In Escherichia coli, imipenem demonstrates a high affinity for PBP-2, PBP-1a, and PBP-1b.[5] This binding prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Antibacterial Spectrum and Potency

A direct comparison of the in vitro activity of this compound and imipenem is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound.

Imipenem: Imipenem has a very broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2][6] It is potent against many species that are resistant to other beta-lactam antibiotics.[2]

This compound: The epithienamycin family, as a whole, demonstrates a broad spectrum of activity. However, the potencies of the six major epithienamycin components have been reported to vary by as much as 27-fold.[3] Without specific MIC values for this compound against a panel of representative organisms, a direct quantitative comparison of its potency with imipenem is not possible based on available literature.

Stability to Beta-Lactamases

Resistance to hydrolysis by beta-lactamase enzymes is a critical feature of carbapenem antibiotics.

Imipenem: Imipenem is highly resistant to hydrolysis by a wide variety of beta-lactamases, including penicillinases and cephalosporinases (Ambler classes A, C, and D).[2][7] This stability contributes significantly to its broad spectrum of activity.

This compound: While specific data on the beta-lactamase stability of this compound is not available, carbapenems, in general, exhibit a high degree of resistance to most common beta-lactamases.

Pharmacokinetics

The pharmacokinetic profiles of these two compounds appear to differ significantly, particularly concerning their metabolism.

Imipenem: Imipenem is rapidly metabolized in the kidneys by the enzyme dehydropeptidase-I (DHP-I), leading to low urinary concentrations of the active drug.[1][8] To overcome this, imipenem is co-administered with cilastatin, a DHP-I inhibitor, which increases the half-life and urinary excretion of imipenem.[1][9]

This compound: The epithienamycins are reported to be degraded by renal dehydropeptidase-I at a much faster rate than thienamycin, the parent compound of imipenem. This suggests that this compound would likely have poor in vivo stability if administered alone.

Table 1: Summary of Pharmacokinetic Parameters for Imipenem

ParameterValueReference
Route of Administration Intravenous[10]
Protein Binding 20%[3]
Metabolism Renal dehydropeptidase-I[3]
Half-life ~1 hour[3]
Excretion Primarily renal (co-administered with cilastatin)[3]

Detailed pharmacokinetic data for this compound is not publicly available.

Experimental Protocols

Detailed experimental protocols for the determination of MIC and beta-lactamase stability are crucial for the accurate comparison of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This protocol is a generalized method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test antimicrobial agent (this compound, Imipenem)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and imipenem in a suitable solvent and sterilize by filtration.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow A Prepare antimicrobial stock solutions B Perform serial dilutions in 96-well plates A->B E Inoculate plates with bacterial suspension B->E C Prepare bacterial inoculum (0.5 McFarland) D Dilute inoculum in broth C->D D->E F Incubate at 35°C for 16-20h E->F G Read MIC (lowest concentration with no visible growth) F->G

Fig. 1: Workflow for MIC determination.
Beta-Lactamase Stability Assay Protocol (Spectrophotometric)

This protocol outlines a general method to assess the stability of a beta-lactam antibiotic in the presence of beta-lactamase enzymes.

Objective: To determine the rate of hydrolysis of a beta-lactam antibiotic by a specific beta-lactamase.

Materials:

  • Test antibiotic (this compound, Imipenem)

  • Purified beta-lactamase enzyme (e.g., TEM-1, AmpC)

  • Phosphate buffer (pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare solutions of the test antibiotic and the beta-lactamase enzyme in phosphate buffer.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the intact beta-lactam ring of the specific carbapenem.

  • Reaction Initiation: Add a known concentration of the beta-lactamase to a solution of the antibiotic in a cuvette.

  • Data Acquisition: Monitor the decrease in absorbance over time as the beta-lactam ring is hydrolyzed.

  • Data Analysis: Calculate the initial rate of hydrolysis from the absorbance data. A lower rate of hydrolysis indicates greater stability.

Beta_Lactamase_Stability_Workflow A Prepare antibiotic and enzyme solutions C Initiate reaction by adding enzyme to antibiotic A->C B Set spectrophotometer to λmax of intact beta-lactam D Monitor decrease in absorbance over time B->D C->D E Calculate initial rate of hydrolysis D->E

Fig. 2: Workflow for beta-lactamase stability assay.

Signaling Pathways

The primary mechanism of action of beta-lactam antibiotics does not directly involve the modulation of specific signaling pathways within the host. Instead, their therapeutic effect is a direct consequence of disrupting bacterial cell wall synthesis, leading to bacterial cell death. The logical relationship is a direct cause-and-effect.

Mechanism_of_Action Drug This compound / Imipenem PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Essential for CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Fig. 3: Mechanism of action of carbapenem antibiotics.

Conclusion

Imipenem remains a potent, broad-spectrum carbapenem antibiotic with well-characterized properties. Its clinical utility is enhanced by its co-administration with cilastatin, which prevents its rapid renal degradation. This compound, as a member of the epithienamycin family, shows promise as a broad-spectrum antibacterial agent. However, a comprehensive head-to-head comparison with imipenem is significantly hampered by the lack of publicly available, detailed quantitative data on its antibacterial potency, beta-lactamase stability, and pharmacokinetic profile. The high susceptibility of epithienamycins to renal dehydropeptidase-I suggests that, like imipenem, it would likely require co-administration with a DHP-I inhibitor for in vivo efficacy. Further research to fully characterize the individual components of the epithienamycin family is warranted to explore their potential as therapeutic agents.

References

A Comparative Guide to the Beta-Lactamase Stability of Epithienamycin C and Other Carbapenems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the beta-lactamase stability of Epithienamycin C, a member of the carbapenem class of antibiotics. Due to the limited availability of specific quantitative data for this compound, this document leverages data from structurally similar and clinically significant carbapenems—Imipenem, Meropenem, and Doripenem—to provide a comprehensive overview. The stability of these antibiotics against various classes of beta-lactamases is a critical factor in their antibacterial efficacy and clinical utility.

Introduction to Carbapenem Stability

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Their effectiveness is, in part, due to their inherent resistance to hydrolysis by many bacterial β-lactamases. This stability is a key differentiator from other β-lactam antibiotics like penicillins and cephalosporins. However, the emergence of carbapenem-hydrolyzing enzymes (carbapenemases) poses a significant threat to their clinical efficacy.

This guide presents a summary of the hydrolytic stability of comparator carbapenems against a range of beta-lactamases, offering a valuable reference for researchers in drug development and microbiology.

Comparative Beta-Lactamase Stability Data

The following table summarizes the kinetic parameters (kcat and Km) for the hydrolysis of Imipenem, Meropenem, and Doripenem by various representative beta-lactamases. A lower kcat value indicates slower hydrolysis and thus greater stability. The catalytic efficiency (kcat/Km) is also a critical measure, with lower values indicating poorer enzymatic activity against the antibiotic.

β-Lactamase (Class)Carbapenemkcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)Reference
TEM-1 (A) Imipenem0.22800.0007[2]
Meropenem<0.001>500<0.000002[2]
Doripenem<0.001>500<0.000002[2]
KPC-2 (A) Imipenem341200.28[2]
Meropenem3.6430.084[2]
Doripenem2.1480.044[2]
AmpC (C) Imipenem0.0021.80.0011[2]
Meropenem<0.0010.2<0.005[2]
Doripenem<0.0010.1<0.01[2]
IMP-1 (B) Imipenem1901101.7[2]
Meropenem702000.35[2]
Doripenem261300.2[2]
VIM-2 (B) Imipenem20250.8[2]
Meropenem3.21100.029[2]
Doripenem2.0500.04[2]
OXA-23 (D) Imipenem0.071000.0007[2]
Meropenem<0.01>200<0.00005[2]
Doripenem<0.01>200<0.00005[2]

Note: Data is compiled from various sources and experimental conditions may vary.

From the data, it is evident that while carbapenems are generally stable against Class A (e.g., TEM-1) and Class C (AmpC) beta-lactamases, they are more susceptible to hydrolysis by carbapenemases from Class A (e.g., KPC-2), Class B metallo-beta-lactamases (e.g., IMP-1, VIM-2), and Class D (e.g., OXA-23). Notably, Doripenem and Meropenem often exhibit greater stability (lower kcat) than Imipenem against several carbapenemases[2][3].

Experimental Protocol: Spectrophotometric Beta-Lactamase Hydrolysis Assay

This protocol outlines a standard method for determining the rate of carbapenem hydrolysis by a purified beta-lactamase enzyme using a spectrophotometer.

1. Materials and Reagents:

  • Purified beta-lactamase enzyme of known concentration.

  • Carbapenem antibiotic (e.g., this compound, Imipenem, Meropenem, Doripenem).

  • Phosphate buffer (50 mM, pH 7.0).

  • For metallo-beta-lactamases (Class B), supplement the buffer with 50 µM ZnCl₂[2][4].

  • For OXA-type enzymes (Class D), supplement the buffer with 10 mM NaHCO₃[2].

  • UV-transparent cuvettes.

  • UV-Vis spectrophotometer.

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of the purified beta-lactamase in the appropriate buffer. The final concentration used in the assay will depend on the enzyme's activity.

  • Carbapenem Stock Solution: Prepare a concentrated stock solution of the carbapenem in the appropriate buffer. The concentration should be high enough to allow for a range of final concentrations in the assay.

3. Assay Procedure:

  • Set the spectrophotometer to the appropriate wavelength for the carbapenem being tested (e.g., 295 nm for Imipenem, 297 nm for Meropenem and Doripenem)[2].

  • Equilibrate the spectrophotometer and the reaction components to the desired temperature (e.g., 25°C or 30°C)[2][4].

  • To a cuvette, add the appropriate buffer and the carbapenem solution to achieve the desired final concentration.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Immediately begin monitoring the change in absorbance over time. The hydrolysis of the β-lactam ring results in a decrease in absorbance at these wavelengths.

  • Record the absorbance at regular intervals for a set period, ensuring the initial rate of reaction is captured.

4. Data Analysis:

  • Calculate the initial rate of hydrolysis (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. The change in molar extinction coefficient (Δε) upon hydrolysis is required for this calculation (e.g., Δε₂₉₅ = -11,500 M⁻¹cm⁻¹ for imipenem)[2].

  • To determine the kinetic parameters Km and Vmax (and subsequently kcat), repeat the assay with varying substrate (carbapenem) concentrations.

  • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation. A Hanes-Woolf plot or other linearization methods can be used for this purpose[2][4].

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric beta-lactamase hydrolysis assay.

Beta_Lactamase_Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Carbapenem) reaction Initiate Reaction (Add Enzyme to Carbapenem/Buffer) prep->reaction setup Spectrophotometer Setup (Wavelength, Temperature) measure Monitor Absorbance Change (Kinetic Measurement) setup->measure reaction->measure analysis Data Analysis (Calculate Rates, Km, kcat) measure->analysis result Determine Beta-Lactamase Stability analysis->result

References

The Synergistic Potential of Epithienamycin C: A Comparative Guide to Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates innovative strategies to extend the efficacy of our antimicrobial arsenal. One promising approach lies in combination therapy, where the synergistic interaction between two or more agents enhances their overall bactericidal or bacteriostatic effect. This guide explores the hypothetical synergistic potential of Epithienamycin C, a member of the potent thienamycin class of β-lactam antibiotics, when paired with other antibacterial agents. While specific experimental data on this compound synergy is not yet available in published literature, this document provides a framework for such investigations, detailing established experimental protocols and presenting hypothetical data based on the known mechanisms of related compounds.

This compound, like other carbapenems, is understood to exert its antibacterial effect by inhibiting bacterial cell wall synthesis.[1][2] This is achieved through its binding to penicillin-binding proteins (PBPs), with a high affinity for PBP-1 and PBP-2, which are crucial for the elongation of the peptidoglycan cell wall.[2][3][4] This targeted disruption of a fundamental bacterial process makes it a powerful antibiotic on its own, but its efficacy could potentially be magnified in the presence of other antimicrobial agents that act on different cellular pathways.

Hypothetical Synergy Screening of this compound

This section presents hypothetical data from a checkerboard synergy assay, a widely used method to assess antimicrobial interactions.[5][6] The data illustrates potential synergistic, additive, indifferent, and antagonistic interactions between this compound and other antibiotics against common pathogenic bacteria.

Table 1: Hypothetical Fractional Inhibitory Concentration (FIC) Index of this compound Combinations against Pseudomonas aeruginosa

Combination AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC of this compoundFIC of Combination AgentFICIInterpretation
Amikacin 20.50.250.250.5 Synergy
Ciprofloxacin 10.50.50.51.0 Additive
Meropenem 0.50.250.50.51.0 Additive
Tetracycline 1680.50.51.0 Additive

Table 2: Hypothetical Fractional Inhibitory Concentration (FIC) Index of this compound Combinations against Staphylococcus aureus

Combination AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC of this compoundFIC of Combination AgentFICIInterpretation
Gentamicin 10.250.250.250.5 Synergy
Levofloxacin 0.50.250.50.51.0 Additive
Vancomycin 10.50.50.51.0 Additive
Linezolid 241.02.03.0 Indifference

Interpretation of the Fractional Inhibitory Concentration Index (FICI) [7]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols for Synergy Testing

Accurate and reproducible synergy testing is paramount. The following are detailed methodologies for commonly employed in vitro synergy assays.[5][8]

Checkerboard Broth Microdilution Assay

The checkerboard assay is a popular method for determining the Fractional Inhibitory Concentration (FIC) index.[6][9]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Stock solutions of this compound and the test antibiotic

Procedure:

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of this compound are prepared along the y-axis of the microtiter plate, while two-fold serial dilutions of the second antibiotic are prepared along the x-axis. This creates a matrix of varying antibiotic concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination, that visibly inhibits bacterial growth.

  • Calculation of FICI: The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC = (MIC of drug in combination) / (MIC of drug alone)

Etest Synergy Method

The Etest (epsilometer test) is a gradient diffusion method that can also be adapted for synergy testing.[7][10]

Materials:

  • Mueller-Hinton agar plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Etest strips for this compound and the test antibiotic

Procedure:

  • Inoculation: A sterile swab is used to evenly inoculate the surface of the Mueller-Hinton agar plate with the standardized bacterial suspension.

  • Application of Etest Strips: Two Etest strips are placed on the agar surface. For synergy testing, the strips are typically placed in a cross formation, with the intersection at the respective MIC values of each drug alone, or at a 90-degree angle to each other.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is read where the ellipse of inhibition intersects the Etest strip. The shape of the inhibition zone at the intersection of the two strips can indicate synergy (a phantom zone or enhanced inhibition) or antagonism (a blunting of the inhibition zone). The FICI can also be calculated from the MIC values obtained from the strips in combination versus alone.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_bacteria->inoculate prep_antibiotics Prepare Serial Dilutions of Antibiotics setup_plate Dispense Antibiotic Dilutions into 96-well Plate prep_antibiotics->setup_plate setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC of Each Well incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy, Additivity, or Antagonism calc_fici->interpret

Caption: Workflow of the checkerboard synergy testing method.

Mechanism_of_Action cluster_epithienamycin This compound cluster_aminoglycoside Aminoglycoside (e.g., Amikacin) epithienamycin This compound pbp Penicillin-Binding Proteins (PBP-1, PBP-2) epithienamycin->pbp Binds to cell_wall Peptidoglycan Synthesis pbp->cell_wall Inhibits lysis Cell Lysis cell_wall->lysis Disruption leads to aminoglycoside Aminoglycoside cell_wall->aminoglycoside Increased Uptake ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_death Bacterial Death protein_synthesis->bacterial_death Inhibition leads to

Caption: Potential synergistic mechanism of this compound and an aminoglycoside.

The hypothetical synergy between this compound and aminoglycosides, as depicted in the diagram, can be attributed to the "leaky" outer membrane caused by the inhibition of cell wall synthesis by the β-lactam. This damage to the cell wall may facilitate the entry of the aminoglycoside into the bacterial cell, allowing it to reach its target, the 30S ribosomal subunit, more effectively and inhibit protein synthesis, leading to enhanced bacterial killing.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of carbapenem antibiotics, with a focus on the epithienamycin family of compounds. Due to the limited availability of specific pharmacokinetic data for Epithienamycin C in publicly accessible literature, this comparison leverages data from well-characterized carbapenems such as meropenem and ertapenem as representative examples of the broader class. This approach allows for a foundational understanding of the expected pharmacokinetic profiles of novel thienamycin derivatives.

Carbapenems are a class of β-lactam antibiotics known for their broad spectrum of antibacterial activity.[1] Their effectiveness is, however, closely tied to their pharmacokinetic and pharmacodynamic (PK/PD) properties, which dictate the dosing regimens required to achieve therapeutic success.[1] Key considerations in the pharmacokinetics of these compounds include their stability, route of administration, distribution in the body, and mechanism of clearance.

A notable characteristic of early carbapenems, like the parent compound thienamycin, is their susceptibility to hydrolysis by the renal enzyme dehydropeptidase-I (DHP-I).[1] This led to the co-administration of DHP-I inhibitors, such as cilastatin with imipenem, to prevent rapid metabolism.[1] Newer carbapenems have been engineered for greater stability against this enzyme.[1]

Quantitative Pharmacokinetic Parameters of Representative Carbapenems

The following table summarizes key pharmacokinetic parameters for meropenem and ertapenem, offering a baseline for comparison for compounds like this compound. These parameters are crucial for predicting the in vivo behavior of an antibiotic.

Pharmacokinetic ParameterMeropenemErtapenemSignificance in Drug Development
Elimination Half-life (t½) ~1 hour~4 hoursDetermines dosing frequency. Longer half-life may allow for less frequent administration.
Volume of Distribution (Vd) ~0.25 L/kg~0.12 L/kgIndicates the extent of drug distribution in body tissues. A higher Vd suggests greater tissue penetration.
Plasma Protein Binding ~2%~95%Affects the amount of free, active drug available. High protein binding can lead to a longer duration of action.
Renal Clearance ~70% of total clearanceMajor route of eliminationPrimary route of excretion for many carbapenems, necessitating dose adjustments in patients with renal impairment.
Stability to Dehydropeptidase-I StableStableA critical factor for carbapenems, as instability leads to rapid inactivation and potential nephrotoxicity.

Note: The values presented are approximate and can vary based on patient populations and clinical conditions.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The determination of the pharmacokinetic parameters listed above relies on rigorous experimental protocols. Below is a generalized methodology for conducting in vivo pharmacokinetic studies of a novel carbapenem antibiotic in a rat model.

Objective: To determine the pharmacokinetic profile of a novel carbapenem antibiotic following intravenous administration in Sprague-Dawley rats.

Materials:

  • Test compound (e.g., this compound)

  • Sprague-Dawley rats (male, 200-250g)

  • Vehicle for administration (e.g., sterile saline)

  • Anesthesia

  • Cannulation supplies

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Animal Preparation: Healthy, fasted rats are anesthetized. Catheters are surgically implanted in the jugular vein (for blood sampling) and the carotid artery or another suitable vein (for drug administration).

  • Drug Administration: A single intravenous bolus dose of the test antibiotic, dissolved in a suitable vehicle, is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-administration.

  • Plasma Separation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the antibiotic in the plasma samples is quantified using a validated HPLC method. This involves protein precipitation, extraction, and chromatographic separation.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters such as elimination half-life (t½), volume of distribution (Vd), clearance (CL), and the area under the concentration-time curve (AUC).

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in the research and development of antibiotics, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationship of key pharmacokinetic and pharmacodynamic parameters.

experimental_workflow cluster_preclinical Preclinical Phase In_vitro_studies In vitro Studies (MIC, MBC determination) Animal_model_selection Animal Model Selection (e.g., Rat, Mouse) In_vitro_studies->Animal_model_selection Dose_formulation Dose Formulation Animal_model_selection->Dose_formulation PK_study Pharmacokinetic Study (Blood Sampling) Dose_formulation->PK_study Bioanalysis Bioanalysis (HPLC, LC-MS/MS) PK_study->Bioanalysis Data_analysis Pharmacokinetic Modeling and Parameter Calculation Bioanalysis->Data_analysis

A generalized workflow for a preclinical pharmacokinetic study.

pk_pd_relationship Pharmacokinetics Pharmacokinetics (What the body does to the drug) Drug_Concentration Drug Concentration in Plasma and Tissues Pharmacokinetics->Drug_Concentration Pharmacodynamics Pharmacodynamics (What the drug does to the body) Therapeutic_Effect Therapeutic Effect (Bacterial Killing) Pharmacodynamics->Therapeutic_Effect Toxicity Toxicity Pharmacodynamics->Toxicity Dosing_Regimen Dosing Regimen (Dose and Frequency) Dosing_Regimen->Pharmacokinetics Drug_Concentration->Pharmacodynamics

The interplay between pharmacokinetics and pharmacodynamics.

References

Benchmarking Epithienamycin C: A Comparative Analysis Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Epithienamycin C's performance, contextualized within the broader carbapenem class of antibiotics. Due to the limited availability of extensive clinical isolate data for this compound specifically, this comparison leverages data from its close and well-studied analogue, imipenem, the first clinically approved thienamycin derivative. This approach allows for a robust evaluation of the potential efficacy of the epithienamycin scaffold against key bacterial pathogens.

Executive Summary

This compound belongs to the thienamycin family, a class of potent, broad-spectrum β-lactam antibiotics that inhibit bacterial cell wall synthesis. While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of clinical isolates is not extensively published, the performance of imipenem offers significant insights. Imipenem demonstrates excellent in vitro activity against a vast array of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. This guide presents a summary of imipenem's activity against common clinical isolates, outlines the standardized experimental protocols for antibiotic susceptibility testing, and visualizes the underlying mechanism of action and experimental workflows.

Comparative Antibacterial Spectrum

The following tables summarize the in vitro activity of imipenem against a range of common clinical isolates. This data serves as a benchmark for the expected performance of thienamycin-class antibiotics like this compound. The values are presented as MIC₅₀ and MIC₉₀ (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Imipenem Against Gram-Positive Clinical Isolates

Organism (Number of Isolates)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureus (Methicillin-Susceptible)0.06 - 0.250.12 - 0.5
Staphylococcus aureus (Methicillin-Resistant)1.6 - 3.16.25 - >16
Enterococcus faecalis0.5 - 21 - 4
Streptococcus pneumoniae≤0.03 - 0.06≤0.03 - 0.12
Streptococcus pyogenes≤0.03≤0.03

Table 2: In Vitro Activity of Imipenem Against Gram-Negative Clinical Isolates

Organism (Number of Isolates)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Escherichia coli0.12 - 0.250.25 - 0.5
Klebsiella pneumoniae0.250.5
Pseudomonas aeruginosa1 - 24 - >32
Acinetobacter baumannii0.5 - 22 - 32
Enterobacter cloacae0.25 - 0.50.5 - 1

Note: Data is compiled from multiple sources and represents a general range of reported values. Specific MICs can vary based on the study, geographical location, and time of isolate collection.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Epithienamycins, like other carbapenems, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). The high affinity for multiple PBP types contributes to their broad spectrum of activity.

Mechanism_of_Action cluster_bacterium Bacterial Cell Epithienamycin_C This compound Porin Porin Channel Epithienamycin_C->Porin Entry Outer_Membrane Outer Membrane (Gram-Negative) Periplasmic_Space Periplasmic Space Porin->Periplasmic_Space PBPs Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBPs Binding Cell_Wall_Synthesis Peptidoglycan Cross-linking PBPs->Cell_Wall_Synthesis Inhibition Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The following protocol is a summarized version of the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), which is a standard procedure for generating the data presented in this guide.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • Select three to five isolated colonies of the clinical isolate from an 18-24 hour agar plate.
  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound (or the comparator antibiotic) of a known concentration.
  • Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
  • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
  • Growth is determined by visual inspection for turbidity or a pellet at the bottom of the well.

"Start" [label="Start: Isolate\nBacterial Colony", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inoculum_Prep" [label="Prepare Inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Antibiotic_Dilution" [label="Serial Dilution of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; "Inoculation" [label="Inoculate Microtiter Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubation" [label="Incubate at 35°C\nfor 16-20h", fillcolor="#FBBC05", fontcolor="#202124"]; "Reading" [label="Read Results\n(Visual Inspection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MIC_Determination" [label="Determine MIC Value", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

"Start" -> "Inoculum_Prep"; "Inoculum_Prep" -> "Inoculation"; "Antibiotic_Dilution" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Reading"; "Reading" -> "MIC_Determination"; }

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

While direct and extensive comparative data for this compound against a wide panel of clinical isolates remains limited in publicly available literature, the robust performance of its close analog, imipenem, provides a strong indication of its potential as a broad-spectrum antibacterial agent. The thienamycin scaffold is known for its high potency against a diverse range of Gram-positive and Gram-negative pathogens. Further studies focusing specifically on this compound are warranted to fully elucidate its clinical potential and define its precise activity spectrum against contemporary, multidrug-resistant clinical isolates.

Safety Operating Guide

Navigating the Safe Disposal of Epithienamycin C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Disposal Procedures

The primary course of action for the disposal of Epithienamycin C, as with any laboratory chemical, is to consult the manufacturer's Safety Data Sheet (SDS) and adhere to the specific waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) department. Stock solutions of antibiotics are typically considered hazardous chemical waste.[1]

Step-by-Step Disposal Protocol:

  • Contact your Institutional EHS Department: Your institution's EHS department will provide specific procedures for the collection and disposal of hazardous chemical waste. They will have established protocols that comply with local, state, and federal regulations.

  • Proper Labeling and Storage:

    • Collect waste this compound, including pure compound and concentrated solutions, in a designated, compatible, and properly sealed hazardous waste container.[2][3]

    • The container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("this compound") and associated hazards (e.g., "Toxic," "Sensitizer").[3]

    • Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.[3]

  • Avoid Drain Disposal: Do not dispose of this compound down the drain.[4] Antibiotics can persist in the environment and contribute to the development of antimicrobial resistance.[5][6][7]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be considered contaminated waste.[2] These items should be collected in a sealed bag or container and disposed of as hazardous waste according to your institution's guidelines.

Experimental Protocols for Inactivation of Beta-Lactam Antibiotics

While specific inactivation protocols for this compound are not detailed in the provided search results, studies on other beta-lactam antibiotics have explored chemical degradation methods. These methods aim to open the beta-lactam ring, rendering the antibiotic inactive. It is crucial to note that the effectiveness and safety of these methods for this compound would require specific validation.

Decontamination Agent Concentration Conditions Notes
Sodium Hydroxide (NaOH) 1 MNot specifiedHas been shown to effectively hydrolyze and inactivate some β-lactam residues.[6][8]
Hydroxylamine (H₃NO) 1% aqueous solutionMild conditionsConsidered an appropriate decontamination agent for some beta-lactam antibiotics as it degrades the beta-lactam structure.[8] However, hydroxylamine itself can be toxic and carcinogenic.[8]
Chlorine Dioxide Gas Various concentrations and exposure timesGaseous methodHas been validated to deactivate beta-lactam antibiotics on manufacturing equipment surfaces.[9]

This table summarizes findings for other beta-lactam antibiotics and should not be directly applied to this compound without specific experimental validation.

Disposal Workflow

The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound.

start Start: Have this compound Waste sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds ehs Contact Institutional Environmental Health & Safety (EHS) sds->ehs follow_ehs Follow EHS-Specific Procedures for Hazardous Waste ehs->follow_ehs collect Collect in Labeled, Sealed Container follow_ehs->collect store Store in Satellite Accumulation Area collect->store pickup Arrange for EHS Pickup store->pickup end End: Proper Disposal pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epithienamycin C
Reactant of Route 2
Epithienamycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.